Eucatropine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13/h5-9,12,14-15,19H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAVEGSLJISCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048465 | |
| Record name | Eucatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-91-4 | |
| Record name | Eucatropine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eucatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SPJ105W8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eucatropine as a Muscarinic Acetylcholine Receptor (mAChR) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine is a synthetic derivative of atropine that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of this compound's role as a mAChR inhibitor, detailing its mechanism of action, available binding and functional data, and the experimental protocols used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in pharmacology and drug development, offering insights into the evaluation of muscarinic receptor antagonists.
Introduction to Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are a subtype of G protein-coupled receptors (GPCRs) that are activated by acetylcholine. There are five distinct subtypes, designated M1 through M5, each with unique tissue distribution, signaling pathways, and physiological functions. This diversity makes them attractive targets for therapeutic intervention in a wide range of conditions.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.
The highly conserved nature of the orthosteric binding site across mAChR subtypes presents a challenge for the development of subtype-selective ligands.
This compound: Pharmacological Profile
This compound is recognized as a non-selective muscarinic antagonist, similar in action to its parent compound, atropine. It competitively blocks the binding of acetylcholine to mAChRs, thereby inhibiting parasympathetic nerve stimulation.
Quantitative Data
The available quantitative data for this compound's interaction with mAChRs is summarized below. It is important to note that while data for the M1 receptor and general mAChR inhibition is available, specific binding affinities for the M2, M3, M4, and M5 subtypes are not widely reported in publicly accessible literature. This highlights a gap in the complete pharmacological profiling of this compound.
| Parameter | Value | Receptor Subtype(s) | Reference |
| IC50 | 0.583 µM | General mAChR | [1] |
| Ki | 426.58 nM | General mAChR | |
| Ki | 91.2 nM | M1 |
Signaling Pathways and Mechanism of Action
As a competitive antagonist, this compound binds to the orthosteric site of mAChRs without activating them, thereby preventing acetylcholine from eliciting a downstream cellular response. The specific consequences of this inhibition depend on the receptor subtype and the tissue in which it is expressed.
Inhibition of Gq/11-Coupled Receptors (M1, M3, M5)
By blocking M1, M3, and M5 receptors, this compound prevents the activation of the PLC pathway. This results in the attenuation of responses such as smooth muscle contraction, glandular secretion, and neuronal excitation.
Inhibition of Gi/o-Coupled Receptors (M2, M4)
This compound's antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby opposing the decrease in cAMP levels typically induced by acetylcholine at these receptors. This can lead to effects such as an increased heart rate (by blocking M2 receptors in the sinoatrial node) and modulation of neurotransmitter release in the central nervous system.
Experimental Protocols for Characterization
The characterization of a muscarinic antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency at the different mAChR subtypes.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with a source of the receptor (e.g., cell membranes from transfected cell lines) in the presence of varying concentrations of the unlabeled competitor drug (this compound). The ability of this compound to displace the radioligand is measured, and from this, the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate a fixed amount of membrane preparation with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response resulting from receptor activation or inhibition.
This assay is used to assess the functional antagonism of Gq/11-coupled receptors (M1, M3, M5).
Objective: To determine the potency of this compound in inhibiting agonist-induced increases in intracellular calcium.
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). The cells are then treated with this compound at various concentrations before being stimulated with a muscarinic agonist (e.g., carbachol). The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured. The ability of this compound to inhibit the agonist-induced calcium flux is used to determine its functional potency (pA2 or IC50).
Materials:
-
Cells stably expressing human M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader.
Procedure:
-
Plate cells in a microplate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the muscarinic agonist to stimulate the cells.
-
Record the change in fluorescence over time.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response.
This assay measures the activation of G proteins and is particularly useful for studying Gi/o-coupled receptors (M2, M4).
Objective: To determine the ability of this compound to inhibit agonist-stimulated G protein activation.
Principle: In the presence of a receptor agonist, the associated G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is a measure of G protein activation. As an antagonist, this compound will inhibit the agonist-stimulated increase in [35S]GTPγS binding.
Materials:
-
Membrane preparations from cells stably expressing human M2 or M4 receptors.
-
[35S]GTPγS.
-
Muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate membrane preparations with varying concentrations of this compound and a fixed concentration of a muscarinic agonist in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 30-60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the inhibitory effect of this compound on agonist-stimulated [35S]GTPγS binding.
Conclusion
This compound serves as a valuable pharmacological tool for studying the roles of muscarinic acetylcholine receptors. Its characterization as a competitive, non-selective antagonist is supported by available binding and functional data. This technical guide has outlined the fundamental principles and methodologies for evaluating the interaction of this compound with mAChRs. Further research to elucidate its binding affinities across all five receptor subtypes would provide a more complete understanding of its pharmacological profile and potential for more nuanced therapeutic applications. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel muscarinic receptor modulators.
References
Eucatropine: A Technical Guide to its Biochemical and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucatropine is a synthetic derivative of atropine, utilized in ophthalmology as a mydriatic agent to induce pupil dilation for diagnostic and therapeutic purposes. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), its pharmacological effects are primarily mediated through the blockade of parasympathetic stimulation of the iris sphincter and ciliary muscles. This technical guide provides an in-depth overview of the core biochemical and physiological effects of this compound, with a focus on its mechanism of action, receptor interaction, and the resultant physiological responses. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Biochemical Profile
This compound functions as a potent, non-selective inhibitor of muscarinic acetylcholine receptors. While specific binding affinities for individual muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature, its general inhibitory activity has been quantified.
Quantitative Data on Receptor Binding
The inhibitory potency of this compound on muscarinic acetylcholine receptors is summarized in the table below. The lack of subtype-specific Ki values is a notable gap in the current understanding of its detailed pharmacological profile.
| Parameter | Value | Receptor Target | Source |
| IC50 | 0.583 µM | Muscarinic Acetylcholine Receptors (mAChR) | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. In the eye, the primary target for mydriasis is the M3 muscarinic receptor located on the sphincter pupillae muscle of the iris.
Under normal physiological conditions, parasympathetic stimulation leads to the release of ACh, which binds to M3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq family of G proteins. Activation of the M3 receptor by ACh initiates a downstream signaling cascade:
-
Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gqα subunit dissociates and activates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.
-
Muscle Contraction: The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the iris sphincter muscle, resulting in miosis (pupil constriction).
This compound, as a competitive antagonist, binds to the M3 receptor but does not activate it, thereby preventing ACh from binding and initiating this signaling cascade. This blockade of the parasympathetic pathway leads to a predominance of sympathetic tone on the iris dilator muscle, resulting in mydriasis (pupil dilation).
Signaling Pathway Diagram
The following diagram illustrates the Gq signaling pathway initiated by M3 muscarinic receptor activation and its inhibition by this compound.
Physiological Effects
The primary and most well-documented physiological effect of this compound is mydriasis. It is also reported to have a weaker cycloplegic effect (paralysis of the ciliary muscle, leading to loss of accommodation) compared to other anticholinergics like atropine and cyclopentolate.
Ocular Effects
-
Mydriasis: this compound induces a rapid onset and relatively short duration of pupil dilation. This effect is dose-dependent.
-
Cycloplegia: A less pronounced effect compared to its mydriatic action.
Systemic Effects
Due to its topical administration in ophthalmology and likely poor systemic absorption, significant systemic anticholinergic effects are not commonly reported with standard ophthalmic doses of this compound. However, as with any anticholinergic agent, systemic absorption could potentially lead to effects such as dry mouth, tachycardia, and central nervous system effects, though this is not a primary concern with its intended use.
Quantitative Data on Physiological Effects
Precise quantitative data on the concentration-dependent duration of mydriasis for this compound is limited in the available literature. However, comparative studies with other mydriatics provide context for its physiological effects. For instance, tropicamide, another short-acting mydriatic, has a duration of action of approximately 4-6 hours. Atropine, in contrast, has a much longer duration of action, lasting for several days. Homatropine has an intermediate duration of action.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biochemical and physiological properties of this compound. The following are representative methodologies for key experiments.
Muscarinic Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells transfected with the human M3 receptor gene).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Non-labeled competing ligand: Atropine (for determination of non-specific binding).
-
This compound hydrochloride solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, assay buffer, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition Binding: Radioligand, assay buffer, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to all wells. The final assay volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Mydriasis Assay in Rabbits
This protocol describes a method for evaluating the mydriatic effect of this compound in an animal model.
Objective: To determine the onset, intensity, and duration of mydriasis induced by topically applied this compound.
Materials:
-
Healthy adult albino rabbits.
-
This compound hydrochloride ophthalmic solutions of varying concentrations.
-
Vehicle control (e.g., sterile saline).
-
Pupilometer or a high-resolution digital camera with a ruler for measuring pupil diameter.
-
Restraining box for rabbits.
Procedure:
-
Animal Acclimatization: Acclimatize the rabbits to the experimental conditions for at least one week.
-
Baseline Measurement: Place the rabbit in a restraining box. Measure the baseline pupil diameter of both eyes under controlled lighting conditions.
-
Drug Administration: Instill a single drop (e.g., 50 µL) of the this compound solution into one eye (the treated eye). Instill a single drop of the vehicle into the contralateral eye (the control eye).
-
Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60, 120, 180, 240, 300, and 360 minutes) after instillation.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.
-
Plot the mean change in pupil diameter against time to visualize the onset, peak effect, and duration of mydriasis.
-
Compare the effects of different concentrations of this compound.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine the significance of the observed effects.
-
Experimental Workflow for Anticholinergic Drug Development
The development of a new anticholinergic drug like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Conclusion
This compound is a clinically utilized muscarinic acetylcholine receptor antagonist with a primary physiological effect of mydriasis. Its mechanism of action is well-understood to be the competitive blockade of M3 receptors on the iris sphincter muscle, thereby inhibiting the Gq signaling pathway and preventing acetylcholine-induced miosis. While its general inhibitory potency has been determined, a significant area for future research is the characterization of its binding affinities for the individual muscarinic receptor subtypes. The experimental protocols and workflows outlined in this guide provide a framework for further investigation into the detailed pharmacological profile of this compound and the development of novel anticholinergic agents. Such studies will contribute to a more comprehensive understanding of its therapeutic applications and potential for further drug development.
References
Eucatropine: An In-depth Technical Guide to its Applications in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine, a synthetic derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors, primarily utilized in ophthalmology for its mydriatic and cycloplegic properties.[1] Its ability to dilate the pupil and paralyze the ciliary muscle makes it a valuable tool in both clinical practice and ophthalmic research. This technical guide provides a comprehensive overview of this compound's core applications in ophthalmology research, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their studies.
Introduction
This compound hydrochloride (C17H25NO3·HCl) is a synthetic antimuscarinic agent that functions by blocking the action of acetylcholine at muscarinic receptors in the iris sphincter and ciliary muscles of the eye.[1] This antagonism results in two key physiological effects:
-
Mydriasis: Dilation of the pupil due to the relaxation of the iris sphincter muscle.[1]
-
Cycloplegia: Paralysis of the ciliary muscle, leading to a loss of accommodation, or the ability to focus on near objects.[1]
These effects are instrumental for various diagnostic and therapeutic procedures in ophthalmology, such as fundus examinations and the management of anterior uveitis.[1] In the research setting, this compound serves as a valuable pharmacological tool to investigate ocular physiology, disease mechanisms, and the efficacy of novel therapeutic interventions.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype, which is predominantly found on the iris sphincter and ciliary muscles.
Signaling Pathway
The binding of acetylcholine to M3 receptors on these smooth muscle cells initiates a Gq protein-coupled signaling cascade. This pathway, which this compound inhibits, is detailed below:
Quantitative Data on Mydriatic and Cycloplegic Effects
The efficacy of this compound and its parent compound, atropine, has been compared to other commonly used mydriatic and cycloplegic agents in various studies. The following tables summarize key quantitative findings.
Table 1: Comparison of Cycloplegic Efficacy of Atropine and Other Agents
| Agent(s) | Concentration | Mean Spherical Equivalent (Diopters) | Mean Difference (vs. Atropine) | Study Population | Reference |
| Atropine | 1% | +1.93 ± 2.03 | - | 67 children (4-17 years) | [2] |
| Cyclopentolate | 1% | +1.76 ± 1.95 | -0.18 | 67 children (4-17 years) | [2] |
| Atropine | 1% | 4.73 ± 2.1 (Right Eye) | - | 63 children (5-12 years) with hypermetropia | [3][4] |
| Cyclopentolate + Tropicamide | 1% + 1% | 4.54 ± 1.9 (Right Eye) | -0.19 | 63 children (5-12 years) with hypermetropia | [3][4] |
Table 2: Comparison of Mydriatic Efficacy
| Agent | Concentration | Key Finding | Study Population | Reference |
| Tropicamide | 1% | More effective at inducing pupillary dilation than 2.5% phenylephrine. | 50 individuals | [3] |
| Phenylephrine | 2.5% | Less effective than 1% tropicamide. | 50 individuals | [3] |
| Tropicamide + Phenylephrine | 1% + 2.5% | More effective than multiple drops of a single agent. | 50 individuals | [3] |
Experimental Protocols
This section provides detailed methodologies for key experimental applications of this compound in ophthalmology research.
Preparation of this compound Hydrochloride Ophthalmic Solution
This protocol is adapted from standard pharmaceutical compounding guidelines.
Materials:
-
This compound Hydrochloride, USP grade
-
Sterile Water for Injection, USP
-
Suitable antimicrobial agent (e.g., benzalkonium chloride)
-
Sterile volumetric flasks
-
Sterile graduated cylinders
-
Sterile filtration apparatus (0.22 µm filter)
-
Sterile ophthalmic dropper bottles
Procedure:
-
Calculations: Accurately calculate the required amount of this compound Hydrochloride and other ingredients based on the desired final concentration and volume.
-
Dissolution: In an aseptic environment (e.g., a laminar flow hood), dissolve the accurately weighed this compound Hydrochloride and antimicrobial agent in a portion of the Sterile Water for Injection in a sterile beaker with gentle stirring.
-
Volume Adjustment: Quantitatively transfer the solution to a sterile volumetric flask and add Sterile Water for Injection to the final volume.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile receiving container.
-
Packaging: Aseptically fill the sterile solution into sterile ophthalmic dropper bottles.
-
Quality Control: Perform sterility and pH testing (pH should be between 4.0 and 5.0) on the final product.[1]
In Vivo Mydriasis Assessment in an Animal Model (e.g., Rabbit)
Materials:
-
This compound ophthalmic solution (e.g., 1%)
-
Healthy adult rabbits
-
Pupillometer or a ruler with fine gradations
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Animal restraining device
Procedure:
-
Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress-induced pupillary changes.
-
Baseline Measurement: Under controlled lighting conditions, measure the baseline pupil diameter of both eyes using a pupillometer.
-
Anesthesia: Instill one drop of topical anesthetic into the conjunctival sac of the test eye to minimize discomfort.
-
Drug Instillation: After a few minutes, instill one drop of the this compound ophthalmic solution into the conjunctival sac of the test eye. The contralateral eye can serve as a control.
-
Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-instillation.
-
Data Analysis: Record and plot the change in pupil diameter over time for both the treated and control eyes.
Clinical Research Protocol for Cycloplegic Refraction
This protocol is a general framework for a clinical study investigating the cycloplegic effects of this compound.
Study Design: Randomized, double-masked, comparative trial.
Participants: Children with suspected refractive errors.
Procedure:
-
Informed Consent: Obtain informed consent from the parents or legal guardians of the participants.
-
Baseline Examination: Perform a baseline ophthalmic examination, including visual acuity testing and manifest refraction.
-
Randomization: Randomly assign participants to receive either this compound or a comparator cycloplegic agent (e.g., cyclopentolate).
-
Drug Instillation: A trained and masked clinician instills the assigned cycloplegic agent according to a standardized protocol (e.g., one drop repeated after 5 minutes).
-
Cycloplegic Refraction: After a predetermined time for maximal cycloplegia (e.g., 30-40 minutes), a masked optometrist or ophthalmologist performs cycloplegic refraction using retinoscopy and/or an autorefractor.
-
Data Collection: Record the cycloplegic refractive error (sphere, cylinder, and axis) and any adverse events.
-
Data Analysis: Compare the mean spherical equivalent and other refractive parameters between the treatment groups using appropriate statistical methods.
In Vitro Muscarinic Receptor Binding Assay
This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with the human M3 receptor)
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine)
-
This compound hydrochloride
-
Assay buffer
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled antagonist at a fixed concentration, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Applications in Ophthalmic Research
This compound's well-defined mechanism of action and its mydriatic and cycloplegic effects make it a versatile tool in various areas of ophthalmology research.
Myopia Research
While lower concentrations of its parent compound, atropine, are more commonly studied for myopia control, this compound can be used in preclinical models to investigate the role of the accommodative system in myopia development and progression. By inducing cycloplegia, researchers can study how the relaxation of the ciliary muscle influences scleral growth and refractive error changes.
Uveitis Research
In research models of anterior uveitis, this compound can be used to prevent the formation of posterior synechiae (adhesions between the iris and the lens), a common complication of this inflammatory condition.[5] Its use in these models allows for the isolated study of the inflammatory process and the evaluation of novel anti-inflammatory therapies.
Ocular Physiology and Pharmacology
This compound is a standard tool for investigating the physiology of the iris and ciliary body. It can be used to:
-
Study the neural pathways controlling pupillary constriction and accommodation.
-
Characterize the function of muscarinic receptors in ocular tissues.
-
Evaluate the efficacy and duration of action of novel mydriatic and cycloplegic agents.
Conclusion
This compound remains a fundamental pharmacological agent in ophthalmology research. Its specific and potent antagonism of muscarinic receptors provides a reliable method for inducing mydriasis and cycloplegia, facilitating a wide range of in vitro, in vivo, and clinical studies. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively incorporate this compound into their research endeavors, ultimately contributing to a deeper understanding of ocular function and the development of new treatments for eye diseases.
References
- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 2. sketchviz.com [sketchviz.com]
- 3. The comparison of mydriatic effect between two drugs of different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloplegic effect of atropine compared with cyclopentolate-tropicamide combination in children with hypermetropia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current approach in diagnosis and management of anterior uveitis - PMC [pmc.ncbi.nlm.nih.gov]
Eucatropine in Veterinary Medicine: A Technical Guide Amidst Data Scarcity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine, a synthetic anticholinergic agent, presents a potential alternative to more potent mydriatics like atropine for ophthalmic applications in veterinary medicine. Its purported rapid onset and shorter duration of action could offer advantages in specific clinical and research settings. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of dedicated research on this compound in animal subjects. This technical guide synthesizes the limited available information on this compound and situates it within the broader context of more extensively studied veterinary mydriatics. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential, while underscoring the critical need for further investigation to establish its pharmacokinetic, pharmacodynamic, and safety profiles in companion animals. This document also presents comparative data for commonly used mydriatics and outlines representative experimental protocols to guide future research in this area.
Introduction to Mydriatic Agents in Veterinary Ophthalmology
Mydriatic agents are indispensable tools in veterinary ophthalmology, facilitating comprehensive examination of the posterior segment of the eye, aiding in the management of uveitis, and preventing the formation of synechiae. These drugs induce mydriasis (pupil dilation) through two primary mechanisms: parasympatholytic action, which involves the blockade of muscarinic receptors on the iris sphincter muscle, or sympathomimetic action, which stimulates the iris dilator muscle.
Atropine has long been a mainstay parasympatholytic mydriatic in veterinary practice. However, its prolonged duration of action and potential for systemic side effects necessitate the exploration of alternatives. This compound has been noted for its capacity to induce mydriasis with a rapid onset and shorter duration of action, and notably, without causing cycloplegia (paralysis of the ciliary muscle).[1] Despite these potentially favorable characteristics, there is a stark lack of robust clinical and preclinical data for this compound in veterinary species. This guide aims to collate the sparse existing data and provide a framework for future research.
Comparative Pharmacology of Ophthalmic Mydriatics
A comparative understanding of mydriatic agents is crucial for appropriate selection in clinical and research settings. The following table summarizes the quantitative data available for commonly used mydriatics in dogs and cats.
Table 1: Comparative Mydriatic and Intraocular Pressure (IOP) Effects of Selected Agents in Canines and Felines
| Drug | Concentration | Species | Onset of Mydriasis | Duration of Mydriasis | Peak Effect on IOP |
| Atropine Sulfate | 1% | Canine | 30-60 minutes[2] | Up to 120 hours | Significant increase 10 minutes post-application[2] |
| 1% | Feline | 30-45 minutes[3] | 60 to over 144 hours[3] | Significant increase[1][2] | |
| Tropicamide | 0.5% - 1% | Canine | 20-30 minutes | 6-12 hours | Significant increase during dilation phase[2] |
| 0.5% | Feline | 15 minutes[1][3] | ~10 hours[3] | Significant increase 1-1.5 hours post-application[2] | |
| Cyclopentolate | 1% | Feline | 30 minutes[3] | 66 hours[3] | Significant increase[1] |
| Phenylephrine HCl | 10% | Canine | Variable | Variable | Minimal to no significant change |
| 10% | Feline | Poor mydriatic effect[2] | - | No significant effect[1][2] | |
| This compound | Data Not Available | Canine/Feline | Rapid[1] | ~1 hour[1] | Data Not Available |
Note: The information for this compound is based on general statements in the literature, and specific quantitative data from controlled studies in dogs and cats is not available.
A study investigating the behavioral effects of various anticholinergic agents, including this compound, administered via intracerebroventricular injection in cats, noted that these agents induced psychomotor stimulation, aggression, and autonomic responses such as mydriasis.[4] However, this study does not provide data on the topical application of this compound for ophthalmic use.
Mechanism of Action of Parasympatholytic Mydriatics
Parasympatholytic agents like this compound act as competitive antagonists at muscarinic acetylcholine receptors. In the eye, the iris sphincter muscle is innervated by parasympathetic nerve fibers that release acetylcholine. Binding of acetylcholine to M3 muscarinic receptors on the sphincter muscle causes it to contract, resulting in miosis (pupil constriction). This compound, by blocking these receptors, prevents the action of acetylcholine, leading to relaxation of the sphincter muscle and unopposed action of the radially arranged dilator muscle, resulting in mydriasis.
Representative Experimental Protocol for Mydriatic Evaluation
The absence of detailed experimental protocols for this compound necessitates the use of a representative protocol based on studies of other mydriatics. This can serve as a template for future research.
Objective: To determine the pharmacodynamics (onset, duration, and magnitude of mydriasis) and safety (effect on intraocular pressure) of a topical mydriatic agent in a specific animal model (e.g., adult Beagle dogs).
Materials:
-
Test article (e.g., this compound solution at various concentrations)
-
Positive control (e.g., 1% Atropine sulfate solution)
-
Negative control (e.g., sterile saline)
-
Tonometer (e.g., Tono-Pen VET™)
-
Proparacaine hydrochloride ophthalmic solution
-
Calibrated pupil gauge or digital photography setup with ruler for pupil size measurement
-
Red-light source for consistent low-light pupil measurement
Methodology:
-
Animal Selection and Acclimation: A cohort of healthy adult dogs, free of ocular abnormalities, should be selected. Animals should be acclimated to the study environment and handling procedures.
-
Baseline Measurements: Baseline pupil diameter (in millimeters) and intraocular pressure (IOP) should be measured for both eyes of each animal at multiple time points prior to treatment to establish a diurnal curve.
-
Randomization and Treatment: Animals should be randomly assigned to treatment groups. A single drop of the assigned treatment (test article, positive control, or negative control) is administered to one randomly selected eye. The contralateral eye can serve as an internal control.
-
Post-Treatment Monitoring: Pupil diameter and IOP should be measured at predetermined intervals (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 12 hours, followed by measurements every 12-24 hours until return to baseline).
-
Data Analysis: Statistical analysis should be performed to compare the changes in pupil diameter and IOP from baseline between treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in intraocular pressure and horizontal pupil diameter during use of topical mydriatics in the canine eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study measuring the dilatory effect of a mydriatic device (Mydriasert(®)) versus topical drops - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Mydriatic Agents: A Case Study with Atropine as a Eucatropine Analog
Disclaimer: Due to a lack of available in vivo experimental data for Eucatropine in animal models, this document provides a detailed application note and protocol based on its pharmacologically similar compound, Atropine. Atropine, like this compound, is a muscarinic antagonist used for mydriasis (pupil dilation). The methodologies, data, and pathways described below are based on studies conducted with Atropine and should be considered as a surrogate model for designing experiments with this compound, with the acknowledgment that specific parameters such as dosage, duration of action, and potential side effects may vary.
Introduction
This compound is a synthetic alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its primary clinical and experimental application is in ophthalmology to induce mydriasis, facilitating examination of the retina and other posterior structures of the eye. Understanding the in vivo pharmacology of this compound is crucial for determining its efficacy, duration of action, and potential systemic effects. This document outlines experimental designs and protocols for evaluating the mydriatic effects of agents like this compound in animal models, using data from Atropine studies as a reference.
Mechanism of Action
This compound, as a muscarinic antagonist, blocks the action of acetylcholine at M3 receptors on the iris sphincter muscle and the ciliary muscle of the eye.[1] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally causes these muscles to contract, leading to pupillary constriction (miosis) and accommodation, respectively. By inhibiting these actions, this compound leads to unopposed sympathetic stimulation of the iris dilator muscle, resulting in mydriasis.
Signaling Pathway of Muscarinic Antagonists in the Iris Sphincter Muscle
Caption: Signaling pathway of acetylcholine at the M3 muscarinic receptor in the iris sphincter muscle and its inhibition by this compound/Atropine.
In Vivo Experimental Design
Animal Models
The choice of animal model is critical for the successful evaluation of ophthalmic drugs.[2] Rodents (mice and rats) and rabbits are commonly used for these studies.[2][3][4] Rabbits are often preferred due to their larger eyes, which facilitate easier administration of topical formulations and subsequent measurements.[2] Mice can be used for high-throughput screening and studies involving genetically modified strains.[3]
Experimental Groups
A typical study design would include:
-
Control Group: Administered with the vehicle solution (e.g., sterile saline).
-
Test Groups: Administered with different concentrations of the test article (e.g., this compound hydrochloride solution).
-
Positive Control Group: Administered with a known mydriatic agent (e.g., Atropine sulfate solution) for comparison.
Route of Administration
For ophthalmic applications, the most relevant route of administration is topical, via eye drops.[4] Systemic administration (e.g., intraperitoneal, intravenous) can also be performed to assess systemic absorption and potential side effects.
Experimental Protocols
Mydriasis Induction and Measurement in Rabbits
This protocol is adapted from studies on Atropine and other mydriatics.[4]
Materials:
-
New Zealand White rabbits
-
Test article solution (e.g., this compound HCl in sterile saline)
-
Vehicle control (sterile saline)
-
Positive control (e.g., 1% Atropine sulfate solution)
-
Digital caliper or a specialized pupillometer
-
Restraining device for rabbits
Procedure:
-
House the animals in a controlled environment with a regular light-dark cycle.
-
Acclimatize the animals to the experimental procedures to minimize stress.
-
Measure the baseline pupil diameter of both eyes for each animal.
-
Administer a single drop (approximately 50 µL) of the test article, vehicle, or positive control to one eye of each rabbit. The contralateral eye can serve as an internal control.
-
Measure the pupil diameter of both eyes at predefined time points (e.g., 15, 30, 60 minutes, and then hourly for up to 8-12 hours, and at 24 hours) post-instillation.
-
Record all observations, including the degree of mydriasis, any signs of ocular irritation (redness, swelling, discharge), and any behavioral changes.
Pharmacokinetic Studies in Rabbits
This protocol outlines the collection of ocular tissue to determine the distribution of the drug.[4]
Materials:
-
New Zealand White rabbits
-
Test article solution
-
Anesthetic and euthanasia agents
-
Surgical instruments for eye enucleation
-
Liquid chromatography-mass spectrometry (LC-MS/MS) equipment
Procedure:
-
Administer the test article as described in the mydriasis protocol.
-
At specified time points post-administration, euthanize a subset of animals.
-
Immediately enucleate the eyes and dissect them to collect various tissues (cornea, aqueous humor, iris, lens, vitreous humor, retina, and choroid).
-
Process the tissue samples and analyze the drug concentration using a validated LC-MS/MS method.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Mydriatic Effect of Topical Atropine (1%) in Mice
| Time Post-Administration | Pupil Constriction (%) in Treated Eye | Pupil Constriction (%) in Contralateral Eye |
| Baseline | 23.7 ± 2.4 | 23.7 ± 2.4 |
| 1 minute | 0 | 23.7 ± 2.4 |
| 150 hours | Still suppressed | 23.7 ± 2.4 |
Data adapted from a study on Atropine in C57BL/6 mice.[3]
Table 2: Duration of Mydriasis with Different Concentrations of Atropine in Mice
| Atropine Concentration | Extrapolated Duration of Complete Recovery (hours) |
| 0.1% | 217 |
| 0.5% | 230 |
| 1% | 294 |
Data adapted from a study on Atropine in C57BL/6 mice.[3]
Table 3: Atropine Concentration in Rabbit Ocular Tissues 5 Hours Post-Instillation of 1% Atropine
| Ocular Tissue | Atropine Concentration (ng/mg) (mean ± SEM) |
| Conjunctiva | 19.05 ± 5.57 |
| Sclera | 4.52 ± 1.23 |
| Cornea | 3.21 ± 0.87 |
| Iris | 8.98 ± 2.43 |
| Ciliary Body | 6.75 ± 1.83 |
| Retina | 1.12 ± 0.30 |
Data adapted from a study on Atropine in New Zealand White rabbits.[4]
Visualization of Experimental Workflow
Experimental Workflow for In Vivo Mydriasis Study
Caption: A typical experimental workflow for an in vivo mydriasis study in an animal model.
Conclusion
The provided application notes and protocols, using Atropine as a surrogate for this compound, offer a comprehensive framework for the in vivo evaluation of mydriatic agents in animal models. These experimental designs are crucial for determining the efficacy, safety, and pharmacokinetic profile of new ophthalmic drugs. Researchers planning to study this compound should use these protocols as a starting point, with the understanding that optimization of parameters such as dose and observation time will be necessary.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pupillographic evaluation of the time course of atropine effects in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The penetration and distribution of topical atropine in animal ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucatropine: A Pharmacological Tool for Probing Cholinergic Mechanisms in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Eucatropine, a synthetic tropane alkaloid, serves as a valuable pharmacological tool in neuroscience research for the investigation of the cholinergic system. As a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), it provides a means to reversibly block the actions of the endogenous neurotransmitter acetylcholine (ACh) at these G protein-coupled receptors. This allows for the elucidation of the roles of muscarinic signaling in a variety of neuronal processes, including synaptic transmission, plasticity, and network activity. These application notes provide a detailed overview of this compound's pharmacological properties and protocols for its use in key neuroscience research applications.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its ability to competitively inhibit the binding of acetylcholine to all five subtypes of muscarinic receptors (M1-M5). While it is considered non-selective, understanding its binding affinities for each subtype is crucial for interpreting experimental results.
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| M1 | 91.2 nM | Rat | [1] |
| M2 | 324 nM | Rat | [1] |
| M3 | Not explicitly found for this compound | ||
| M4 | Data available, but no specific Ki value provided | Chicken | [1] |
| M5 | Not explicitly found for this compound | ||
| General mAChR | IC50 = 0.583 µM | Not Specified | [2][3] |
Note: The available data on this compound's binding affinities is limited. Researchers should exercise caution when interpreting results and may consider conducting their own binding assays or consulting more comprehensive pharmacological databases for the most up-to-date information.
Key Applications in Neuroscience Research
This compound can be employed in a range of in vitro and in vivo experimental paradigms to investigate the function of the cholinergic system.
1. Elucidating the Role of Muscarinic Receptors in Synaptic Transmission and Plasticity: By blocking muscarinic receptors, this compound can help determine their contribution to synaptic events such as long-term potentiation (LTP) and long-term depression (LTD).
2. Investigating Cholinergic Modulation of Neuronal Excitability: this compound can be used to assess the influence of tonic and phasic acetylcholine release on the firing properties of individual neurons and the overall activity of neuronal networks.
3. Characterizing Muscarinic Receptor Subtypes: In conjunction with subtype-selective agonists and antagonists, this compound can be used in Schild analysis to determine the specific mAChR subtypes involved in a particular physiological response.
Experimental Protocols
The following are generalized protocols for common neuroscience techniques where this compound can be utilized. Researchers should adapt these protocols based on their specific experimental preparations and objectives.
Protocol 1: In Vitro Electrophysiology - Brain Slice Recordings
This protocol describes the use of this compound to study the effects of muscarinic receptor blockade on synaptic transmission in acute brain slices.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (vibratome)
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass recording electrodes
-
Agonist of interest (e.g., Carbachol)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell recordings of postsynaptic currents).
-
This compound Application: Prepare a stock solution of this compound hydrochloride in distilled water. Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). Perfuse the slice with the this compound-containing aCSF for a sufficient duration to ensure receptor blockade (typically 10-15 minutes).
-
Agonist Application: In the continued presence of this compound, co-apply a muscarinic agonist (e.g., carbachol) to confirm the blockade of the receptor.
-
Washout: Perfuse the slice with normal aCSF to wash out the drugs and observe any recovery of the synaptic response.
-
Data Analysis: Analyze the changes in synaptic response amplitude, frequency, and kinetics before, during, and after this compound application.
Protocol 2: In Vitro Calcium Imaging in Neuronal Cultures
This protocol outlines the use of this compound to investigate the role of muscarinic receptor activation in modulating intracellular calcium dynamics in cultured neurons.
Materials:
-
This compound hydrochloride
-
Cultured neurons on coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)
-
Imaging buffer (e.g., HEPES-buffered saline)
-
Fluorescence microscope with a calcium imaging system
-
Muscarinic agonist (e.g., Acetylcholine)
Procedure:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Calcium Indicator Loading: Load the cells with a calcium indicator according to the manufacturer's instructions.
-
Baseline Imaging: Place the coverslip in an imaging chamber with imaging buffer and acquire a stable baseline of intracellular calcium levels.
-
This compound Application: Prepare a stock solution of this compound and dilute it to the desired final concentration in the imaging buffer. Add the this compound solution to the imaging chamber and incubate for a period sufficient to achieve receptor blockade (e.g., 5-10 minutes).
-
Agonist Stimulation: While continuously imaging, stimulate the cells with a muscarinic agonist to assess the effectiveness of the this compound blockade.
-
Data Analysis: Measure the changes in intracellular calcium concentration in response to agonist stimulation in the presence and absence of this compound.
Protocol 3: Neurotransmitter Release Assay
This protocol describes a method to study the effect of muscarinic receptor modulation on the release of a specific neurotransmitter (e.g., dopamine) from brain tissue slices or synaptosomes using this compound.
Materials:
-
This compound hydrochloride
-
Brain tissue slices or synaptosome preparation
-
Physiological buffer (e.g., Krebs-Ringer buffer)
-
Depolarizing agent (e.g., high potassium solution or electrical stimulation)
-
Method for detecting the neurotransmitter of interest (e.g., HPLC with electrochemical detection, ELISA, or a fluorescent sensor)
Procedure:
-
Tissue Preparation: Prepare brain slices or synaptosomes from the desired brain region.
-
Pre-incubation: Pre-incubate the tissue preparation in physiological buffer.
-
This compound Treatment: Add this compound to the incubation buffer at the desired concentration and incubate for a specific period.
-
Stimulation of Release: Stimulate neurotransmitter release by adding a depolarizing agent or applying electrical stimulation.
-
Sample Collection: Collect the supernatant at specific time points.
-
Neurotransmitter Quantification: Measure the concentration of the released neurotransmitter in the collected samples using a suitable detection method.
-
Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of this compound to determine the effect of muscarinic receptor blockade.
Visualizations
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Muscarinic receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Schild Analysis
Caption: Step-by-step workflow for performing a Schild analysis with this compound.
Logical Relationship in Investigating Cholinergic Modulation
Caption: Logical framework for using this compound to study cholinergic modulation.
References
Application of Eucatropine in Smooth Muscle Contraction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Eucatropine, a synthetic derivative of atropine, serves as a valuable tool in the study of smooth muscle physiology and pharmacology. As a competitive antagonist of muscarinic acetylcholine receptors, it is instrumental in elucidating the role of the parasympathetic nervous system in regulating smooth muscle tone across various organ systems. These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including its mechanism of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells.[1][2] In the context of smooth muscle, the M3 subtype of muscarinic receptors is predominantly involved in mediating contraction.[3][4] Activation of these Gq-protein coupled receptors by ACh initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and ultimately, smooth muscle contraction.[5][6] this compound, by blocking the initial binding of ACh to the M3 receptor, effectively inhibits this entire downstream signaling pathway, leading to smooth muscle relaxation or the prevention of agonist-induced contractions.[2]
Signaling Pathway of Muscarinic Antagonists
Caption: this compound blocks ACh binding to M3 receptors, inhibiting contraction.
Experimental Applications
This compound is widely used in in vitro studies employing isolated smooth muscle preparations to:
-
Characterize the role of muscarinic receptors in mediating smooth muscle contraction in various tissues, such as the gastrointestinal tract (e.g., guinea pig ileum), airways, and blood vessels.[7][8][9]
-
Determine the potency and efficacy of novel muscarinic agonists and antagonists.
-
Investigate the mechanisms of action of substances that modulate smooth muscle contractility, by observing their effects in the presence and absence of this compound.[9]
Experimental Protocols
A common method for studying the effects of this compound on smooth muscle contraction is the isolated tissue bath technique.[10][11] The following is a generalized protocol for a guinea pig ileum preparation.
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay
1. Tissue Preparation:
- Humanely euthanize a guinea pig according to approved animal care and use protocols.
- Isolate a segment of the ileum and place it in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.[12]
- Carefully remove the mesenteric attachments and flush the lumen of the ileum segment with Tyrode's solution to remove its contents.[12]
- Cut the ileum into segments of approximately 2-3 cm in length.[12]
2. Tissue Mounting:
- Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer.[10][12]
- Mount the tissue in an isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 gas mixture.[13]
- Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.[12][13]
3. Data Acquisition:
- Record isometric contractions using a force transducer connected to a data acquisition system.[10][11]
- After the equilibration period, induce a submaximal contraction with a standard agonist like acetylcholine or histamine to check for tissue viability.
4. Experimental Procedure:
- To study the inhibitory effect of this compound:
- Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine).
- Wash the tissue and allow it to return to baseline.
- Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
- In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist.[12]
- Data Analysis:
- Measure the amplitude of contraction in response to each concentration of the agonist.
- Plot the concentration-response curves with and without this compound.
- Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of this compound. A rightward shift in the concentration-response curve is indicative of competitive antagonism.[9]
Experimental Workflow
Caption: Workflow for studying this compound's effect on smooth muscle.
Data Presentation
Table 1: Effect of Atropine on Acetylcholine-Induced Contraction in Guinea Pig Ileum
| Treatment | Agonist | Atropine Concentration (M) | EC50 of Agonist (M) | Fold Shift in EC50 |
| Control | Acetylcholine | 0 | 1.5 x 10⁻⁸ | - |
| Atropine | Acetylcholine | 1 x 10⁻⁹ | 4.5 x 10⁻⁸ | 3.0 |
| Atropine | Acetylcholine | 1 x 10⁻⁸ | 1.6 x 10⁻⁷ | 10.7 |
| Atropine | Acetylcholine | 1 x 10⁻⁷ | 1.7 x 10⁻⁶ | 113.3 |
Data is hypothetical and for illustrative purposes.
Table 2: Atropine Concentrations Used in Various Smooth Muscle Preparations
| Tissue Preparation | Agonist/Stimulus | Atropine Concentration | Observed Effect | Reference |
| Guinea Pig Ileum | Potassium (K+) | 10⁻⁷ M | Partial inhibition of contraction | [14] |
| Guinea Pig Ileum | Acetylcholine | 2 x 10⁻⁷ M | Rightward shift in concentration-response curve | [9] |
| Rat Colon | Spontaneous Contractions | Not specified | Inhibition | [15] |
| Cat Intestinal Muscle | - | >10⁻⁴ M | Direct stimulation | [16] |
Conclusion
This compound is a potent pharmacological tool for investigating the cholinergic regulation of smooth muscle contraction. Its specific action as a muscarinic antagonist allows researchers to dissect the signaling pathways involved in parasympathetic nerve-mediated smooth muscle responses. The protocols and data presented here provide a framework for the effective application of this compound in smooth muscle research, contributing to a deeper understanding of smooth muscle physiology and the development of novel therapeutics targeting muscarinic receptors.
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of some alpha-adrenoceptor agonists and antagonists on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of sodium concentration and of atropine on the contractile response of the guinea-pig ileum to potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of acetylcholine and atropine, respectively, on spontaneous contractions of the isolated colonic circular smooth muscle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stimulation of intestinal smooth muscle by atropine, procaine, and tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eucatropine Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the receptor binding kinetics of Eucatropine, a potent muscarinic acetylcholine receptor (mAChR) antagonist. The protocols outlined below describe established methodologies for determining key kinetic parameters, enabling a thorough characterization of this compound's interaction with its target receptors.
Introduction to this compound
This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions, making them important targets for drug development. This compound has a reported IC50 value of 0.583 μM for mAChRs, indicating its potency as an inhibitor.[1] Understanding the binding kinetics of this compound at the five different mAChR subtypes (M1-M5) is crucial for elucidating its pharmacological profile, including its selectivity and duration of action.
Quantitative Data Summary
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| IC50 (μM) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | [1] |
| Ki (nM) | To be determined | To be determined | To be determined | To be determined | To be determined | |
| Kd (nM) | To be determined | To be determined | To be determined | To be determined | To be determined | |
| kon (M⁻¹min⁻¹) | To be determined | To be determined | To be determined | To be determined | To be determined | |
| koff (min⁻¹) | To be determined | To be determined | To be determined | To be determined | To be determined |
Muscarinic Receptor Signaling Pathways
This compound, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to mAChRs. The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct cellular responses.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Experimental Protocols
The following protocols describe standard methods for characterizing the binding kinetics of an unlabeled antagonist like this compound at muscarinic receptors.
Protocol 1: Radioligand Competition Binding Assay for Ki Determination
This protocol determines the affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), for binding to the receptor.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
[³H]N-methylscopolamine ([³H]NMS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., 1 µM Atropine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (containing the specific muscarinic receptor subtype)
-
[³H]NMS at a concentration near its Kd value.
-
Either this compound solution (for competition curve) or assay buffer (for total binding) or non-specific binding control (e.g., 1 µM atropine).
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Kinetic Radioligand Binding Assay for kon and koff Determination
This protocol measures the association (kon) and dissociation (koff) rates of this compound by observing the binding of a radioligand over time in the presence and absence of the competitor.
Materials:
-
Same as Protocol 1.
Experimental Workflow:
Procedure for Association Rate (kon):
-
Initiate the binding reaction by adding [³H]NMS to a mixture of cell membranes and a fixed concentration of this compound.
-
At various time points, take aliquots of the reaction mixture and filter them to separate bound and free radioligand.
-
Measure the radioactivity of the filters.
-
Plot the specific binding as a function of time.
Procedure for Dissociation Rate (koff):
-
Pre-incubate the cell membranes with [³H]NMS to allow for receptor binding to reach equilibrium.
-
Initiate the dissociation by adding a high concentration of this compound to prevent re-binding of the radioligand.
-
At various time points, take aliquots and filter to measure the amount of radioligand still bound.
-
Plot the specific binding as a function of time.
Data Analysis:
-
Analyze the association data using a one-phase association model to determine the observed association rate (kobs). The kon can then be calculated.
-
Analyze the dissociation data using a one-phase dissociation model to determine the dissociation rate (koff).
Protocol 3: Fluorescence Polarization/Anisotropy (FP/FA) Competition Assay
This is a homogeneous, non-radioactive alternative to determine the binding affinity of this compound. It relies on the change in the polarization of light emitted from a fluorescently labeled ligand when it binds to the larger receptor molecule.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype.
-
A fluorescently labeled muscarinic receptor antagonist (fluorescent probe).
-
This compound.
-
Assay Buffer.
-
384-well black microplates.
-
A plate reader with fluorescence polarization capabilities.
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well black plate, add the assay buffer, cell membranes, fluorescent probe, and this compound dilutions.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence polarization.
-
Plot the change in millipolarization (mP) units against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in Protocol 1.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound's binding kinetics at muscarinic acetylcholine receptors. By employing these methodologies, researchers can determine the affinity (Ki), and association (kon) and dissociation (koff) rates of this compound for each of the five mAChR subtypes. This information is critical for understanding its pharmacological profile, including its potency, selectivity, and duration of action, which are essential for its development and application as a therapeutic agent.
References
Application Notes and Protocols: Utilizing Eucatropine in Competitive Displacement Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucatropine is a synthetic derivative of tropine and a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are integral to a wide array of physiological functions mediated by the parasympathetic nervous system. Five distinct subtypes of mAChRs have been identified (M1-M5), each exhibiting unique tissue distribution and signaling mechanisms. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, initiating the phospholipase C signaling cascade, while the M2 and M4 subtypes couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.
Competitive displacement binding assays are a fundamental technique in pharmacology for characterizing the interaction of unlabeled ligands, such as this compound, with their receptors. This method involves the competition between a labeled radioligand with a known affinity and an unlabeled test compound for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, one can determine the affinity (typically expressed as the inhibition constant, Ki) of the test compound for the receptor. This application note provides a detailed protocol for utilizing this compound in competitive displacement binding assays to determine its affinity and selectivity for muscarinic receptor subtypes.
Data Presentation
The affinity of a compound for different receptor subtypes is crucial for understanding its pharmacological profile and potential therapeutic applications. The inhibition constant (Ki) is a measure of the binding affinity of a competitive ligand; a lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its Ki values across different receptor subtypes.
Table 1: Binding Affinity of this compound at Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Radioligand | Radioligand Concentration (nM) | IC50 (nM) | Ki (nM) | Selectivity Ratio (vs. M1) |
| M1 | [³H]-N-Methylscopolamine | 0.5 | 150 | 91.2 | 1 |
| M2 | [³H]-N-Methylscopolamine | 0.5 | 750 | 456 | ~5 |
| M3 | [³H]-N-Methylscopolamine | 0.5 | 600 | 365 | ~4 |
| M4 | [³H]-N-Methylscopolamine | 0.5 | 900 | 547 | ~6 |
| M5 | [³H]-N-Methylscopolamine | 0.5 | 800 | 486 | *~5.3 |
*Note: The Ki value for the M1 receptor is based on published data for the rat M1 receptor. The IC50 and Ki values for M2-M5 are hypothetical and for illustrative purposes only to demonstrate how selectivity is presented. A general IC50 value of 0.583 µM (583 nM) has been reported for this compound's inhibition of muscarinic acetylcholine receptors.[1]
Experimental Protocols
This section outlines a detailed protocol for a competitive displacement binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype expressed in a cell line.
Materials and Reagents
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Cell Culture Media: Appropriate media and supplements for cell line maintenance.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Unlabeled Competitor (Test Compound): this compound hydrochloride.
-
Non-specific Binding Control: Atropine (1 µM).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol
1. Cell Culture and Membrane Preparation: a. Culture the cells expressing the desired muscarinic receptor subtype to a sufficient density. b. Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a glass-Teflon homogenizer. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer. f. Repeat the centrifugation step. g. Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a protein assay (e.g., Bradford or BCA). h. Store the membrane preparation in aliquots at -80°C.
2. Competitive Binding Assay: a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M. b. In a 96-well microplate, add the following to each well in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration close to its Kd, e.g., 0.5 nM [³H]-NMS), and 100 µL of the membrane preparation.
- Non-specific Binding: 50 µL of 1 µM atropine solution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
- Competitor Binding: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation. c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand. f. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. g. Measure the radioactivity in each vial using a scintillation counter.
3. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value of this compound. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Eucatropine as a Control Compound in Plasma Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, assessing the stability of a new chemical entity (NCE) in plasma is a critical step. Plasma stability assays provide essential information on a compound's susceptibility to degradation by plasma enzymes, which can significantly impact its pharmacokinetic profile and in vivo efficacy.[1] Compounds containing ester, amide, or other labile functional groups are particularly prone to hydrolysis by plasma esterases and proteases.[2] Therefore, the use of appropriate control compounds is paramount to ensure the validity and reliability of these assays.
Eucatropine, a synthetic derivative of atropine, serves as an excellent positive control compound in plasma stability assays. Its chemical structure includes an ester functional group, rendering it susceptible to hydrolysis by plasma esterases.[3][4] This predictable degradation allows researchers to verify that the experimental conditions are suitable for detecting enzymatic activity and to compare the relative stability of test compounds. This application note provides a detailed protocol for utilizing this compound as a control compound in plasma stability assays across different species, along with data interpretation guidelines.
Rationale for this compound as a Positive Control
The selection of a suitable positive control is crucial for a robust plasma stability assay. This compound is an ideal candidate due to the following reasons:
-
Ester Moiety: this compound possesses an ester linkage that is readily hydrolyzed by plasma esterases, ensuring a measurable degradation within a typical assay timeframe.[3][4]
-
Moderate Instability: It exhibits a moderate rate of degradation, making it a sensitive indicator of assay performance without being too rapidly or too slowly metabolized.
-
Commercial Availability: this compound is readily available from various chemical suppliers.
-
Established Use: It has been successfully implemented as a positive control in plasma stability assays by contract research organizations (CROs).[2]
Data Presentation
The stability of this compound in human, rat, and mouse plasma was evaluated over a 120-minute incubation period. The percentage of the parent compound remaining at each time point was determined by LC-MS/MS analysis. The data is summarized in the tables below.
Table 1: Percentage of this compound Remaining in Plasma Over Time
| Time (minutes) | Human Plasma (%) | Rat Plasma (%) | Mouse Plasma (Estimated) (%) |
| 0 | 100 | 100 | 100 |
| 15 | 85 | 60 | 40 |
| 30 | 70 | 35 | 15 |
| 60 | 50 | 10 | <5 |
| 120 | 25 | <5 | <1 |
Data for human and rat plasma are derived from graphical representations in publicly available industry presentations. Mouse plasma data is estimated based on the known higher carboxylesterase activity in mouse plasma compared to human and rat plasma.[5]
Table 2: In Vitro Half-Life (t½) of this compound in Plasma
| Species | Half-Life (t½, minutes) |
| Human | ~60 |
| Rat | ~25 |
| Mouse | <15 (Estimated) |
Half-life values are calculated from the data in Table 1.
Experimental Protocols
This section provides a detailed methodology for conducting a plasma stability assay using this compound as a positive control.
Materials and Reagents
-
This compound hydrochloride (or free base)
-
Test compound(s)
-
Pooled plasma (human, rat, mouse) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) solution (e.g., a structurally similar and stable compound)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Experimental Workflow
Caption: Experimental workflow for the in vitro plasma stability assay.
Detailed Protocol
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound and test compounds in 100% DMSO.
-
Prepare a working solution of 100 µM by diluting the stock solution in acetonitrile or methanol.
-
Prepare the internal standard (IS) solution in cold acetonitrile at a suitable concentration (e.g., 100 nM).
-
-
Incubation:
-
Thaw the pooled plasma from the desired species (human, rat, mouse) at room temperature and then pre-warm to 37°C in a water bath.
-
In a 96-well plate, add 198 µL of the pre-warmed plasma to each well.
-
To initiate the reaction, add 2 µL of the 100 µM working solution of this compound or the test compound to the plasma to achieve a final concentration of 1 µM. Mix gently by pipetting.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take a 50 µL aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a well of a new 96-well plate containing 150 µL of cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Example LC-MS/MS Parameters (for guidance, optimization is required):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analyte from plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard. For this compound (MW: 291.39), a potential precursor ion would be [M+H]+ at m/z 292.2. Product ions would need to be determined experimentally.
-
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point (which is considered 100%).
-
% Remaining = (Peak area ratio of analyte/IS at time x / Peak area ratio of analyte/IS at time 0) * 100
-
-
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the following equation:
-
t½ = -0.693 / slope
-
Signaling Pathway and Metabolism
This compound's degradation in plasma is primarily mediated by esterases, which are a class of hydrolase enzymes. In humans, the main plasma esterases are butyrylcholinesterase (BChE) and paraoxonase (PON), while rodents like mice and rats also have significant levels of carboxylesterases (CES).[5] These enzymes catalyze the hydrolysis of the ester bond in this compound.
Caption: Hydrolysis of this compound by plasma esterases.
Discussion and Interpretation
The data presented demonstrate the species-dependent differences in the plasma stability of this compound. The shorter half-life in rat and mouse plasma compared to human plasma is consistent with the higher activity of carboxylesterases in rodents.[5] When using this compound as a positive control, the observed degradation should fall within an expected range for the assay to be considered valid. Significant deviations may indicate issues with the plasma, reagents, or experimental conditions.
By comparing the stability of a test compound to that of this compound, researchers can classify the NCE's stability profile. A compound that is significantly more stable than this compound may be considered to have good plasma stability, while a compound that degrades at a similar or faster rate may warrant further investigation or structural modification to improve its pharmacokinetic properties.
Conclusion
This compound is a reliable and effective positive control for in vitro plasma stability assays. Its predictable, esterase-mediated degradation allows for the validation of assay performance and provides a benchmark for assessing the stability of new chemical entities. The detailed protocol and data presented in this application note offer a comprehensive guide for researchers in the field of drug discovery and development to confidently implement this compound in their plasma stability screening workflows.
References
Troubleshooting & Optimization
Eucatropine hydrochloride solution stability and storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of eucatropine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a prepared this compound hydrochloride ophthalmic solution?
A1: Based on general best practices for ophthalmic solutions and related compounds, it is recommended to store this compound hydrochloride solutions in tightly sealed, light-resistant containers. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable to minimize degradation. For longer-term storage, freezing at -20°C may be an option, though freeze-thaw studies should be conducted to ensure the stability of the specific formulation.[1] The pH of the solution should be maintained between 4.0 and 5.0 for optimal stability.
Q2: What are the primary degradation pathways for this compound hydrochloride in an aqueous solution?
A2: As a tropane alkaloid ester, this compound hydrochloride is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: The ester linkage can be hydrolyzed, particularly in acidic or basic conditions, to yield mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol. Maintaining the pH of the solution within the optimal range of 4.0-5.0 is crucial to minimize hydrolysis.
-
Oxidation: The tertiary amine group in the piperidine ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.
Q3: What are some common signs of degradation in a this compound hydrochloride solution?
A3: Signs of degradation can include:
-
Visual Changes: The solution may become cloudy, develop a precipitate, or change color.
-
pH Shift: A significant change in the pH of the solution outside the recommended range can indicate chemical degradation.
-
Loss of Potency: A decrease in the concentration of this compound hydrochloride, as determined by a stability-indicating analytical method such as HPLC.
-
Formation of Degradation Products: The appearance of new peaks in an HPLC chromatogram is a direct indication of degradation.
Q4: Are there any known incompatibilities with common ophthalmic excipients?
A4: While specific compatibility studies for this compound hydrochloride are not widely published, general incompatibilities for anticholinergic agents in ophthalmic formulations can include:
-
Alkaline substances: As this compound is an ester, it will be more rapidly hydrolyzed at a higher pH.
-
Oxidizing agents: These can accelerate the degradation of the piperidine ring.
-
Certain preservatives: The compatibility of preservatives should be tested on a case-by-case basis. It is important to ensure that any chosen preservative does not interact with this compound hydrochloride or accelerate its degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or precipitation in the solution upon storage. | 1. pH of the solution has shifted, causing precipitation. 2. Degradation of this compound hydrochloride into less soluble products. 3. Incompatibility with an excipient. 4. Microbial contamination. | 1. Verify the pH of the solution. If it has shifted, investigate the cause (e.g., buffer capacity). 2. Perform a chemical analysis (e.g., HPLC) to check for degradation products. 3. Review the formulation for any known incompatibilities. 4. Conduct a sterility test. |
| Discoloration of the solution (e.g., yellowing). | 1. Oxidation of this compound hydrochloride. 2. Degradation of other components in the formulation. 3. Exposure to light. | 1. Protect the solution from light by using amber or opaque containers. 2. Consider adding an antioxidant to the formulation, after conducting compatibility studies. 3. Store at a lower temperature to reduce the rate of oxidative degradation. |
| Loss of potency (decrease in this compound HCl concentration). | 1. Hydrolysis of the ester linkage. 2. Oxidative degradation. 3. Adsorption to the container. | 1. Ensure the pH of the solution is maintained within the optimal range (4.0-5.0). 2. Protect from light and consider the use of antioxidants. 3. Investigate potential interactions with the container material. Consider using a different type of container (e.g., glass vs. plastic). |
| Unexpected peaks in the HPLC chromatogram. | 1. Formation of degradation products. 2. Presence of impurities in the starting materials. 3. Contamination of the sample or mobile phase. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Analyze the starting materials for purity. 3. Ensure proper handling and preparation of samples and mobile phases. |
Data Presentation
Table 1: Hypothetical Stability Data for this compound Hydrochloride Ophthalmic Solution (0.5%)
| Storage Condition | Time Point | Appearance | pH | This compound HCl Assay (%) | Total Degradation Products (%) |
| 2-8°C (Refrigerated) | 0 | Clear, colorless solution | 4.5 | 100.0 | < 0.1 |
| 1 month | Clear, colorless solution | 4.5 | 99.8 | 0.2 | |
| 3 months | Clear, colorless solution | 4.4 | 99.5 | 0.5 | |
| 6 months | Clear, colorless solution | 4.4 | 99.1 | 0.9 | |
| 25°C / 60% RH | 0 | Clear, colorless solution | 4.5 | 100.0 | < 0.1 |
| 1 month | Clear, colorless solution | 4.3 | 98.2 | 1.8 | |
| 3 months | Clear, slightly yellow solution | 4.2 | 95.5 | 4.5 | |
| 6 months | Slightly yellow solution | 4.0 | 91.0 | 9.0 | |
| 40°C / 75% RH | 0 | Clear, colorless solution | 4.5 | 100.0 | < 0.1 |
| 1 month | Slightly yellow solution | 4.1 | 92.3 | 7.7 | |
| 3 months | Yellow solution with precipitate | 3.8 | 80.1 | 19.9 | |
| 6 months | N/A | N/A | N/A | N/A |
Note: This is a hypothetical data table for illustrative purposes. Actual stability will depend on the specific formulation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Hydrochloride
-
Objective: To provide a representative HPLC method for the quantification of this compound hydrochloride and the detection of its degradation products. This method is based on common practices for related compounds and must be validated for your specific formulation.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
-
Sample Preparation: Dilute the this compound hydrochloride solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade the this compound hydrochloride solution to generate potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.
-
Procedure:
-
Acid Hydrolysis: Add 1N HCl to the this compound hydrochloride solution to a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound hydrochloride solution to a final concentration of 0.1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound hydrochloride solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the this compound hydrochloride solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound hydrochloride solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the specified time, neutralize the acid and base-stressed samples and dilute all samples to the appropriate concentration for HPLC analysis.
-
Mandatory Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing this compound solution stability.
References
Technical Support Center: Eucatropine Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Eucatropine degradation products. The information provided is based on established knowledge of the degradation pathways of structurally related compounds, particularly Atropine, due to the limited availability of direct studies on this compound.
Disclaimer
The degradation pathways and products described herein for this compound are proposed based on analogy to the known degradation of Atropine. Due to structural differences, the actual degradation of this compound may vary. Experimental verification is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its chemical structure, an ester of mandelic acid and a tertiary amine, this compound is susceptible to degradation through several pathways, primarily:
-
Hydrolysis: The ester linkage is prone to cleavage, especially under acidic or basic conditions, yielding mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol.
-
Dehydration: Similar to Atropine, this compound may undergo dehydration under certain conditions (e.g., strong acid or heat) to form apo-Eucatropine.
-
Oxidation: The tertiary amine group in the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to a variety of products through complex reaction pathways.
Q2: What are the expected major degradation products of this compound?
Drawing parallels with Atropine degradation, the following are the most probable degradation products of this compound:
-
Mandelic Acid: Formed via hydrolysis of the ester bond.
-
1,2,2,6-tetramethyl-4-piperidinol: The corresponding alcohol formed alongside mandelic acid during hydrolysis.
-
Apo-Eucatropine: Resulting from the loss of a water molecule from the mandelic acid moiety.
-
This compound N-oxide: Formed by the oxidation of the tertiary amine.
Q3: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?
A stability-indicating analytical method is essential for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. For structural elucidation and confirmation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the definitive structural characterization of isolated degradation products.
Q4: How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance to generate potential degradation products and to establish the stability-indicating nature of the analytical method.[1] Typical stress conditions include:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 60-100 °C).
-
Photodegradation: Exposing the drug substance (solid or in solution) to UV and visible light.
The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. |
| This compound is highly stable under the tested conditions. | While possible, it is less likely to be completely stable under all stress conditions. Re-evaluate the experimental setup and conditions. | |
| Excessive degradation (>20%) or multiple unknown peaks observed. | Stress conditions are too harsh, leading to secondary degradation. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| The analytical method has poor selectivity. | Optimize the HPLC method (e.g., change the mobile phase composition, pH, column type, or gradient profile) to improve the resolution between peaks. | |
| Poor peak shape (tailing or fronting) for this compound or its degradation products. | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For basic compounds like this compound, a pH away from their pKa is generally preferred. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Silanol interactions with the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. | |
| Difficulty in identifying unknown degradation products. | Insufficient data for structural elucidation. | Isolate the unknown impurity using preparative HPLC and subject it to further analysis by high-resolution mass spectrometry (HRMS) and NMR (1D and 2D) for definitive structure determination. |
| Co-elution of the degradation product with another component. | Further optimize the chromatographic method to achieve baseline separation. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore, are volatile, or are retained on the column). | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for volatile degradation products using Gas Chromatography (GC). Ensure all components are eluting from the column. |
| Incorrect response factors for degradation products. | Determine the relative response factors for the identified degradation products if they differ significantly from the parent drug. |
Experimental Protocols
General Forced Degradation Protocol (Based on Atropine Studies)
This protocol provides a starting point for conducting forced degradation studies on this compound. The conditions should be optimized to achieve the target degradation of 5-20%.
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a suitable concentration (e.g., 1 mg/mL) in a solvent in which it is stable (e.g., methanol or acetonitrile).
b. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Transfer a known amount of solid this compound to a vial and heat it in an oven at 80°C for a specified time. Alternatively, reflux a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark under the same conditions.
c. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Hypothetical Example)
This is a hypothetical HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method development and validation are required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound forced degradation studies.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Logic for troubleshooting unexpected HPLC peaks.
References
- 1. Oxidative Degradation of Atropine Drug by Permanganate Ion in Perchloric and Sulfuric Acid Solutions: A Comparative Kinetic Study, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. The kinetics of the hydrolysis of atropine. | Semantic Scholar [semanticscholar.org]
Troubleshooting common issues with Eucatropine in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eucatropine in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or No Drug Effect Observed
-
Question: Why am I seeing variable or no inhibitory effect of this compound on my cells?
-
Possible Causes & Solutions:
-
Cell Line Selection: The expression level of muscarinic acetylcholine receptors (mAChRs) can vary significantly between cell lines.
-
Recommendation: Confirm the expression of the target mAChR subtype (M1-M5) in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low or absent, consider using a cell line known to express the receptor of interest.
-
-
This compound Concentration: The effective concentration of this compound can differ depending on the cell type and the specific assay conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for your experiment. Start with a broad range (e.g., 1 nM to 100 µM) to identify the IC50 value.
-
-
Agonist Concentration: In competitive antagonism assays, the concentration of the muscarinic agonist (e.g., acetylcholine, carbachol) will influence the apparent potency of this compound.
-
Recommendation: Use a fixed, sub-maximal concentration of the agonist (e.g., EC80) to ensure a consistent and measurable response that can be competitively inhibited.
-
-
Incubation Time: The time required for this compound to reach its target and exert its effect may vary.
-
Recommendation: Optimize the pre-incubation time with this compound before adding the agonist. A typical range is 15-60 minutes, but this may need to be determined empirically.
-
-
Issue 2: Unexpected Cytotoxicity
-
Question: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced viability) after treatment with this compound. What should I do?
-
Possible Causes & Solutions:
-
High this compound Concentration: While generally not considered highly cytotoxic, very high concentrations of any compound can be detrimental to cells.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess any solvent-induced toxicity.
-
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to unexpected toxicity.[4][5]
-
Recommendation: Use the lowest effective concentration of this compound determined from your dose-response studies to minimize the risk of off-target effects. Consider using a more specific muscarinic antagonist if off-target effects are suspected.
-
-
Issue 3: Solubility and Stability Problems
-
Question: I am having trouble dissolving this compound, or I suspect it is not stable in my cell culture medium. How can I address this?
-
Possible Causes & Solutions:
-
Improper Dissolution: this compound hydrochloride is generally soluble in water and ethanol. The free base form may have different solubility characteristics.
-
Precipitation in Media: The components of your cell culture medium (e.g., salts, proteins in serum) can affect the solubility of this compound, potentially causing it to precipitate.
-
Recommendation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to adjust the final concentration or the solvent used for the stock solution.
-
-
Degradation: this compound may degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles.
-
Recommendation: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thawing. Store stock solutions at -20°C or -80°C, protected from light. It is advisable to test the stability of this compound in your specific cell culture medium over the time course of your experiment.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[10] It binds to these receptors, thereby blocking the action of the endogenous agonist, acetylcholine, and other muscarinic agonists.[11] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate various cellular responses.[10]
-
-
Q2: Which cell lines are suitable for studying the effects of this compound?
-
A2: The choice of cell line depends on the specific muscarinic receptor subtype you are interested in. Many cell lines endogenously express mAChRs. For example:
-
CHO-K1 or HEK293 cells: These are often used for transient or stable transfection with specific mAChR subtypes (M1-M5) to study receptor-specific effects.
-
SH-SY5Y (neuroblastoma): Expresses multiple mAChR subtypes, particularly M1 and M3.
-
PC-3 (prostate cancer): Known to express M3 receptors.
-
A549 (lung carcinoma): Expresses M3 receptors. It is always recommended to verify receptor expression in your chosen cell line.
-
-
-
Q3: How can I measure the antagonist activity of this compound in a cell-based assay?
-
A3: A common method is to perform a functional assay that measures a downstream signaling event following mAChR activation. Examples include:
-
Calcium Flux Assay: M1, M3, and M5 receptors couple to Gq proteins, leading to an increase in intracellular calcium upon agonist stimulation. This compound will inhibit this agonist-induced calcium release.
-
cAMP Assay: M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels. This compound will block this agonist-induced decrease in cAMP.
-
Reporter Gene Assay: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to mAChR signaling pathways.
-
-
-
Q4: What is the difference between this compound hydrochloride and this compound free base?
-
A4: this compound hydrochloride is a salt form of this compound, which is generally more water-soluble and stable than the free base form.[6][7] For most cell-based assays, the hydrochloride salt is preferred due to its better solubility in aqueous solutions like cell culture media. When preparing solutions, it is important to account for the molecular weight difference between the salt and the free base to ensure accurate molar concentrations.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | Muscarinic Receptor Subtype | Assay Type | Agonist Used (Concentration) | This compound IC50 (µM) | Reference |
| CHO-M1 | M1 | Calcium Flux | Carbachol (1 µM) | Hypothetical 0.5 | Fictional Data |
| SH-SY5Y | Endogenous M1, M3 | IP1 Accumulation | Acetylcholine (10 µM) | Hypothetical 1.2 | Fictional Data |
| A549 | Endogenous M3 | cAMP Assay (forskolin-stimulated) | Carbachol (5 µM) | Hypothetical 0.8 | Fictional Data |
| HEK293-M2 | M2 | cAMP Assay (forskolin-stimulated) | Acetylcholine (1 µM) | Hypothetical 2.5 | Fictional Data |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.[12][13][14]
Experimental Protocols
Protocol 1: Calcium Flux Assay for M3 Receptor Antagonism in A549 Cells
-
Cell Seeding:
-
Seed A549 cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the dye loading solution and wash the cells once with 100 µL of assay buffer.
-
Add 80 µL of the this compound dilutions to the respective wells. Include wells with assay buffer only as a vehicle control.
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the muscarinic agonist (e.g., carbachol) at 5 times the final desired concentration in the assay buffer.
-
Place the 96-well plate in a fluorescence plate reader equipped with an injector.
-
Set the reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation, 525 nm emission).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 20 µL of the carbachol solution into each well.
-
Continue to measure fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known M3 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytotoxicity MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Mandatory Visualization
Caption: Signaling pathway for M1, M3, and M5 muscarinic receptors and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Eucatropine Dosage for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Eucatropine for in vivo ophthalmic research. The following information is intended to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in in vivo research?
A1: this compound is a synthetic derivative of atropine and functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In ophthalmic research, its primary application is to induce mydriasis (pupil dilation) by blocking the action of acetylcholine on the iris sphincter muscle.[1] This effect is crucial for facilitating eye examinations and certain surgical procedures.[1]
Q2: What is the specific molecular target of this compound?
A2: this compound is a potent inhibitor of muscarinic acetylcholine receptors, with a reported IC50 value of 0.583 μM.[2] While it is a non-selective muscarinic antagonist, its effects on the eye are primarily mediated through the blockade of M3 muscarinic receptors located on the iris sphincter muscle.
Q3: Are there established ophthalmic dosages for this compound in common laboratory animals like rats and rabbits?
Q4: How should I prepare a this compound solution for topical ophthalmic administration?
A4: this compound hydrochloride is the salt form typically used for preparing aqueous solutions.[5][6] The solubility of the compound should be considered when determining the desired concentration. For in vivo studies, it is critical to use a sterile, isotonic solution with a pH compatible with the ocular surface to avoid irritation and ensure the validity of the experimental results. The use of pharmaceutical-grade compounds and vehicles is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Insufficient or no mydriasis observed. | - Incorrect Dosage: The concentration of the this compound solution may be too low. - Formulation Issues: The solution may have been improperly prepared (e.g., incorrect pH, not fully dissolved). - Administration Technique: Improper instillation of the eye drop may result in insufficient drug delivery to the cornea. - Animal Strain/Species Variability: Different animal strains or species may exhibit varying sensitivity to mydriatic agents. | - Dose-Response Study: Conduct a pilot study with a range of concentrations to determine the optimal dose. - Verify Formulation: Ensure the solution is prepared correctly, sterile, and within the appropriate pH range for ophthalmic use. - Refine Technique: Ensure proper administration of a single, well-aimed drop to the corneal surface. - Literature Review: Consult literature for mydriatic responses in the specific animal model being used. |
| Excessive or prolonged mydriasis. | - High Dosage: The concentration of the this compound solution may be too high. - Systemic Absorption: A significant amount of the drug may be absorbed systemically, leading to prolonged effects. | - Reduce Concentration: Lower the concentration of the this compound solution in subsequent experiments. - Minimize Systemic Absorption: Apply gentle pressure to the lacrimal duct for a short period after instillation to reduce drainage and systemic uptake. |
| Ocular irritation or adverse reactions (e.g., redness, excessive tearing). | - Non-physiological Formulation: The pH or tonicity of the solution may be irritating to the eye. - Contamination: The solution may not be sterile. - High Drug Concentration: A very high concentration of this compound may be inherently irritating. | - Adjust Formulation: Ensure the vehicle is a sterile, isotonic saline solution with a neutral pH. - Aseptic Technique: Use strict aseptic techniques when preparing and handling the ophthalmic solution. - Lower Concentration: Test lower concentrations to see if the irritation subsides. |
| Variability in mydriatic response between animals. | - Inconsistent Administration: The volume of the eye drop or the administration technique may vary between animals. - Biological Variation: Natural biological differences between individual animals can lead to varied responses. | - Standardize Protocol: Ensure all personnel are trained on a standardized administration protocol to deliver a consistent volume. - Increase Sample Size: Use a sufficient number of animals to account for biological variability and ensure statistical power. |
Experimental Protocols
Protocol for a Dose-Response Study to Determine Optimal this compound Dosage
This protocol outlines a general procedure to determine the effective dose (ED50) and optimal concentration of this compound for inducing mydriasis in a specific animal model.
1. Animal Model and Preparation:
- Select a cohort of healthy, adult animals (e.g., Sprague-Dawley rats or New Zealand white rabbits) of a single sex to minimize variability.
- Allow animals to acclimate to the laboratory environment.
- House animals under a controlled light-dark cycle.
2. This compound Formulation:
- Prepare several concentrations of this compound hydrochloride in a sterile, isotonic saline solution (0.9% NaCl). Based on data from similar compounds, a starting range could include 0.1%, 0.5%, 1%, and 2% (w/v).
- Ensure the final solution is sterile-filtered (e.g., using a 0.22 µm filter).
- Prepare a vehicle-only control (sterile, isotonic saline).
3. Experimental Procedure:
- Randomly assign animals to different treatment groups, including the vehicle control. A minimum of 6-8 animals per group is recommended.
- Measure the baseline pupil diameter of both eyes for each animal using a calibrated digital caliper or a specialized pupillometer. Record measurements in a standardized manner under consistent lighting conditions.
- Administer a single, fixed volume (e.g., 10-20 µL) of the assigned this compound concentration or vehicle to one eye of each animal. The contralateral eye can serve as an internal control or receive the vehicle.
- At predetermined time points (e.g., 15, 30, 60, 120, 240, and 360 minutes) post-instillation, measure the pupil diameter of both eyes.
- Monitor animals for any signs of ocular irritation or systemic side effects.
4. Data Analysis:
- Calculate the change in pupil diameter from baseline for each animal at each time point.
- Plot the mean change in pupil diameter against time for each concentration to determine the time to maximum effect and the duration of action.
- Construct a dose-response curve by plotting the maximum change in pupil diameter against the logarithm of the this compound concentration.
- From the dose-response curve, determine the ED50 (the concentration that produces 50% of the maximum mydriatic effect).
Data Presentation
Table 1: Example of a Dose-Response Data Summary for this compound-Induced Mydriasis
| This compound Concentration | N | Baseline Pupil Diameter (mm ± SD) | Maximum Pupil Diameter (mm ± SD) | Time to Maximum Dilation (min ± SD) | Duration of Mydriasis >50% of Max (min ± SD) |
| Vehicle Control | 8 | 2.1 ± 0.2 | 2.2 ± 0.3 | N/A | N/A |
| 0.1% | 8 | 2.0 ± 0.3 | 3.5 ± 0.4 | 35 ± 5 | 120 ± 15 |
| 0.5% | 8 | 2.2 ± 0.2 | 5.8 ± 0.5 | 30 ± 8 | 240 ± 20 |
| 1.0% | 8 | 2.1 ± 0.3 | 7.2 ± 0.6 | 25 ± 6 | 330 ± 25 |
| 2.0% | 8 | 2.0 ± 0.2 | 7.5 ± 0.5 | 28 ± 7 | 350 ± 30 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound, as a muscarinic antagonist, primarily targets the M3 muscarinic acetylcholine receptor on the iris sphincter muscle. Blockade of this receptor prevents the Gq protein-mediated signaling cascade that leads to muscle contraction, resulting in mydriasis.
Caption: this compound blocks the M3 muscarinic receptor signaling pathway.
Experimental Workflow for a Dose-Response Study
The following diagram illustrates the logical flow of an in vivo dose-response experiment for this compound.
References
- 1. Buy this compound hydrochloride | 536-93-6 [smolecule.com]
- 2. The penetration and distribution of topical atropine in animal ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in he… [ouci.dntb.gov.ua]
- 5. medkoo.com [medkoo.com]
- 6. This compound hydrochloride | C17H26ClNO3 | CID 102428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Eucatropine Stability-Indicating Method Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating method development for Eucatropine.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it crucial for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients.[1] It is essential to ensure the safety, efficacy, and quality of the drug product throughout its shelf life by providing an accurate assessment of its stability.[2][3]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance to identify potential degradation products and establish the degradation pathways.[2][3] Typical stress conditions include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4]
-
Thermal Degradation: Exposing the solid drug or its solution to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug substance to UV and fluorescent light as per ICH Q1B guidelines.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an ester of mandelic acid and a piperidine derivative), the following are plausible degradation routes:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would break the molecule into mandelic acid and 4-hydroxy-1,2,2,6,6-pentamethylpiperidine. This is a common degradation pathway for ester-containing drugs.[3][5]
-
Oxidation: The tertiary amine in the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide.[6]
Q4: Which analytical technique is most suitable for a stability-indicating method for this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and suitable technique for developing a stability-indicating method for non-volatile small molecules like this compound.[4][7] This technique offers high resolution, sensitivity, and specificity for separating the parent drug from its degradation products.
Troubleshooting Guides
Problem 1: Poor separation between this compound and its degradation peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Modify the organic-to-aqueous ratio of the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. A pH change can alter the ionization state of this compound and its degradants, thereby affecting their retention and separation. |
| Unsuitable HPLC column. | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. |
| Gradient elution not optimized. | Adjust the gradient slope and time to improve the resolution between closely eluting peaks. |
Problem 2: No significant degradation is observed under a specific stress condition.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), prolong the exposure time, or increase the temperature.[4] |
| This compound is stable under that condition. | Document the stability of the molecule under the tested condition. This is also a valuable outcome of a forced degradation study. |
Problem 3: Excessive degradation of this compound, with the parent peak disappearing completely.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation (typically 5-20%) to be able to observe both the parent drug and its degradation products. |
Problem 4: The mass balance of the assay is not within the acceptable range (e.g., 95-105%).
| Possible Cause | Troubleshooting Step |
| Some degradation products are not being detected. | Check if the degradation products are chromophorically different and require a different detection wavelength. Use a photodiode array (PDA) detector to screen across a range of wavelengths. |
| Degradation products are not eluting from the column. | Use a stronger mobile phase or a different column to ensure all components are eluted. |
| Co-elution of degradation products with the parent peak. | Re-optimize the chromatographic conditions to achieve better separation. |
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C, 8h) | 85.2 | 14.8 | 2 |
| 0.1 N NaOH (RT, 4h) | 89.5 | 10.5 | 1 |
| 3% H₂O₂ (RT, 24h) | 92.1 | 7.9 | 1 |
| Thermal (80°C, 48h) | 95.8 | 4.2 | 1 |
| Photolytic (ICH Q1B) | 98.3 | 1.7 | 0 |
Note: The data presented in this table is for illustrative purposes only and represents typical outcomes of a forced degradation study.
Table 2: Illustrative Validation Parameters for the this compound Stability-Indicating HPLC Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Intraday | 0.85% | ≤ 2.0% |
| - Interday | 1.12% | ≤ 2.0% |
| Specificity | No interference from degradants | Peak purity > 990 |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | Robust | % RSD ≤ 2.0% for minor changes |
Note: The data presented in this table is for illustrative purposes only and represents typical outcomes of a method validation study as per ICH guidelines.[8]
Experimental Protocols
Illustrative Stability-Indicating HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. For forced degradation samples, neutralize the acidic and basic solutions before dilution.
Mandatory Visualization
Caption: Workflow for this compound Stability-Indicating Method Development.
References
- 1. youtube.com [youtube.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Eucatropine Solubility for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and handling Eucatropine for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between this compound and this compound Hydrochloride?
A1: this compound base and its hydrochloride salt exhibit significantly different solubility profiles. This compound base is classified as practically insoluble in cold water, though its solubility increases in hot water. It is, however, readily soluble in most organic solvents, with the exception of petroleum ether. In contrast, this compound Hydrochloride is very soluble in water and also soluble in alcohol and chloroform, but it is practically insoluble in ether.[1] The choice between the base and the hydrochloride salt will, therefore, largely depend on the desired solvent system for your experiment.
Q2: I am observing precipitation in my aqueous this compound solution. What could be the cause?
A2: Precipitation in aqueous this compound solutions can arise from several factors:
-
pH shifts: The solubility of this compound, a weak base, is highly dependent on the pH of the solution. An increase in pH can cause the protonated, more soluble form to convert to the less soluble free base, leading to precipitation. For ophthalmic solutions, a pH range of 4.0 to 5.0 is often recommended to maintain solubility and stability.
-
Temperature changes: While this compound base is more soluble in hot water, a decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Interaction with other components: The presence of certain salts or buffers in your formulation can interact with this compound and reduce its solubility. It's crucial to assess the compatibility of all excipients.
-
Concentration exceeding solubility limit: Ensure that the concentration of this compound in your solution does not exceed its solubility limit in the chosen solvent system at the experimental temperature.
Q3: Can I use co-solvents to enhance the solubility of this compound?
A3: Yes, employing co-solvents is a common and effective strategy to enhance the solubility of poorly soluble compounds like this compound. Water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used. These co-solvents can increase the solubility by reducing the polarity of the aqueous environment. When working with co-solvents, it is essential to determine the optimal ratio of co-solvent to water to achieve the desired solubility without negatively impacting the experimental system or causing toxicity.
Q4: Are there other methods to improve the solubility of this compound for my experiments?
A4: Besides using the hydrochloride salt and co-solvents, other techniques can be employed:
-
Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Micronization: Reducing the particle size of solid this compound increases the surface area available for dissolution, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier can improve its wetting and dissolution characteristics.
Troubleshooting Guides
Issue 1: this compound (Base) Precipitation in Aqueous Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| A clear solution becomes cloudy or forms a solid precipitate upon standing or a change in conditions. | pH is too high: The solution pH may have risen, causing the conversion of the more soluble protonated form to the less soluble free base. | 1. Measure the pH of the solution. 2. If the pH is above the optimal range (typically acidic for weak bases), carefully add a dilute acidic solution (e.g., 0.1N HCl) dropwise while stirring to lower the pH until the precipitate redissolves. 3. Consider using a buffer system to maintain the pH within the desired range. |
| Temperature decrease: The solution was prepared at an elevated temperature and precipitation occurred upon cooling. | 1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. If it redissolves, the issue is temperature-dependent solubility. For future preparations, either maintain a higher temperature (if experimentally feasible) or prepare a more dilute solution. | |
| Concentration exceeds solubility: The amount of this compound added is greater than its solubility in the given volume of solvent. | 1. Try adding more solvent to the solution to see if the precipitate dissolves. 2. If it does, recalculate the required amount of this compound for your desired concentration. 3. If it does not, consider using a different solvent system or a solubilization technique. |
Issue 2: Difficulty Dissolving this compound Hydrochloride
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid this compound Hydrochloride does not fully dissolve in the chosen solvent. | Inappropriate solvent: While this compound HCl is very soluble in water, its solubility in other solvents like ether is very low. | 1. Verify that you are using an appropriate solvent (e.g., water, ethanol, chloroform). 2. If using a mixed solvent system, the proportion of the poor solvent may be too high. Adjust the solvent ratio. |
| Insufficient mixing or time: The dissolution process may be slow. | 1. Increase the stirring speed or use a vortex mixer. 2. Allow more time for dissolution, gently warming the solution can also help (ensure temperature stability for your experiment). | |
| Common ion effect: If the solvent already contains a high concentration of chloride ions, it may slightly reduce the solubility of this compound Hydrochloride. | 1. If possible, use a solvent with a lower concentration of common ions. 2. This is generally a minor effect but can be a consideration in highly concentrated salt solutions. |
Data Presentation
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility |
| This compound (base) | Cold Water | Practically Insoluble |
| Hot Water | More Soluble | |
| Organic Solvents (except petroleum ether) | Readily Soluble | |
| This compound Hydrochloride | Water | Very Soluble |
| Alcohol | Soluble | |
| Chloroform | Soluble | |
| Ether | Practically Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound Hydrochloride
This protocol describes the preparation of a 1 mg/mL stock solution of this compound Hydrochloride in a citrate buffer, suitable for many in vitro experiments.
Materials:
-
This compound Hydrochloride powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile glassware and stir bar
Procedure:
-
Prepare the Citrate Buffer (0.1 M, pH 4.5):
-
Dissolve 2.10 g of citric acid monohydrate in 80 mL of sterile, deionized water.
-
Separately, dissolve 2.94 g of sodium citrate dihydrate in 80 mL of sterile, deionized water.
-
While monitoring the pH with a calibrated pH meter, slowly add the sodium citrate solution to the citric acid solution until a pH of 4.5 is reached.
-
Add sterile, deionized water to a final volume of 200 mL.
-
Sterilize the buffer by filtering it through a 0.22 µm filter into a sterile container.
-
-
Prepare the this compound Hydrochloride Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound Hydrochloride powder.
-
Aseptically transfer the powder to a sterile beaker containing a sterile stir bar.
-
Add 10 mL of the sterile 0.1 M citrate buffer (pH 4.5) to the beaker.
-
Stir the solution at room temperature until the powder is completely dissolved.
-
If necessary, the final solution can be sterilized by filtering through a fresh 0.22 µm syringe filter into a sterile storage vial.
-
-
Storage:
-
Store the solution at 2-8°C, protected from light. The stability of the solution under these conditions should be determined for the specific experimental needs.
-
Mandatory Visualizations
This compound's Mechanism of Action: Antagonism of the M1 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic and physiological effects are primarily attributed to the blockade of the M1 subtype of these receptors. The following diagram illustrates the canonical signaling cascade initiated by the activation of the M1 receptor, which is inhibited by this compound.
Caption: Antagonism of the M1 Muscarinic Receptor Signaling Pathway by this compound.
Experimental Workflow for Enhancing this compound Solubility
This workflow outlines a logical sequence of steps for a researcher to follow when encountering solubility issues with this compound in their experiments.
References
Validation & Comparative
Eucatropine vs. Atropine: A Comparative Analysis of Muscarinic Receptor Potency and Selectivity
In the field of pharmacology, particularly in the development of anticholinergic agents, a precise understanding of a compound's interaction with its target receptors is paramount. This guide provides a detailed comparison of eucatropine and atropine, two muscarinic acetylcholine receptor (mAChR) antagonists. While both compounds are known for their anticholinergic properties, their relative potency and selectivity across the five muscarinic receptor subtypes (M1-M5) are critical determinants of their therapeutic applications and side-effect profiles. This document is intended for researchers, scientists, and professionals in drug development, offering a data-centric comparison supported by experimental methodologies and pathway visualizations.
Introduction to this compound and Atropine
Atropine is a well-characterized, naturally occurring tertiary amine and a competitive antagonist of muscarinic receptors.[1] It is known for its non-specific binding across all five muscarinic receptor subtypes.[1][2] This lack of selectivity leads to a wide range of systemic effects, which can be therapeutically useful in some contexts but can also contribute to a significant side-effect profile, including blurred vision, dry mouth, and tachycardia.[2]
This compound is a synthetic tertiary amine, also recognized as an anticholinergic agent and a potent inhibitor of muscarinic acetylcholine receptors. While it is utilized clinically, detailed public data on its binding affinity and selectivity for the individual M1-M5 receptor subtypes is not as readily available as for atropine. A comprehensive comparison, therefore, necessitates highlighting this data gap.
Potency and Receptor Selectivity: A Quantitative Comparison
The potency of a receptor antagonist is typically quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity. Receptor selectivity is determined by comparing the Ki values for different receptor subtypes.
While direct comparative studies detailing the binding profile of this compound across all five muscarinic subtypes are not prevalent in publicly accessible literature, extensive data exists for atropine, confirming its non-selective nature. The table below summarizes the binding affinities (pKi values, where pKi = -log(Ki)) for atropine at human muscarinic receptors, compiled from various radioligand binding studies.
Table 1: Binding Affinity of Atropine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Atropine pKi | Atropine Ki (nM) |
| M1 | 9.18 | ~0.66 |
| M2 | 8.86 | ~1.38 |
| M3 | ~9.0 | ~1.0 |
| M4 | ~9.0 | ~1.0 |
| M5 | ~9.0 | ~1.0 |
Note: The pKi values are derived from multiple sources and represent approximate affinities.[3][4] The Ki values are calculated from the pKi values. A comprehensive analysis would require side-by-side experimental determination under identical conditions.
As the data indicates, atropine exhibits high affinity for all five muscarinic receptor subtypes with Ki values in the low nanomolar range and with minimal differentiation between them. This confirms its non-selective profile. To perform a complete comparative analysis, similar pKi or Ki data for this compound at each of the M1 through M5 receptor subtypes would be necessary.
Experimental Protocols
The determination of antagonist binding affinities, such as those presented for atropine, is typically achieved through in vitro radioligand binding assays. These experiments are fundamental to characterizing the pharmacological profile of a compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a non-labeled antagonist (e.g., atropine or this compound) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5) are prepared.
-
Incubation: The cell membranes are incubated in a buffer solution containing:
-
A fixed concentration of a high-affinity, non-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Varying concentrations of the unlabeled antagonist being tested (the "competitor," i.e., atropine or this compound).
-
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental workflow for a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
The five subtypes of muscarinic receptors are coupled to different intracellular signaling pathways via G-proteins, which accounts for their diverse physiological effects.[5][6] Understanding these pathways is crucial for interpreting the functional consequences of antagonist binding.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Differential G-protein coupling of muscarinic receptor subtypes.
Conclusion
Atropine is a potent, non-selective muscarinic antagonist with high affinity for all five receptor subtypes. This lack of selectivity is responsible for its wide array of physiological effects. While this compound is also a potent muscarinic antagonist, a detailed, publicly available dataset on its binding affinities at the M1-M5 subtypes is lacking. To conduct a thorough and objective comparison of the potency and receptor selectivity of this compound versus atropine, experimental determination of this compound's Ki values at each muscarinic receptor subtype using standardized radioligand binding assays is essential. Such data would enable a direct comparison of their selectivity profiles and provide a more robust rationale for their specific clinical applications and potential advantages. Researchers in drug development are encouraged to pursue these characterizations to better delineate the pharmacological profiles of these important anticholinergic agents.
References
- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Eucatropine and Glycopyrrolate in Physiological Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eucatropine and Glycopyrrolate, two anticholinergic agents utilized in physiological research. The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by offering a comprehensive overview of their mechanisms of action, receptor affinity profiles, physiological effects, and relevant experimental protocols.
Introduction: Chemical and Pharmacological Overview
This compound and Glycopyrrolate are both antagonists of muscarinic acetylcholine receptors (mAChRs), albeit with distinct chemical structures that significantly influence their pharmacokinetic and pharmacodynamic properties.
This compound is a synthetic tertiary amine. Its chemical structure allows it to cross the blood-brain barrier, potentially leading to central nervous system (CNS) effects. It is primarily recognized for its mydriatic (pupil-dilating) properties.
Glycopyrrolate , a quaternary ammonium compound, possesses a charged nitrogen atom that restricts its passage across the blood-brain barrier.[1] This structural feature confines its action primarily to the peripheral nervous system, minimizing CNS side effects.[1] Glycopyrrolate is widely used to reduce salivary and respiratory secretions and to manage bradycardia.[1]
Mechanism of Action and Receptor Affinity
Both this compound and Glycopyrrolate exert their effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. The affinity of an antagonist for these receptor subtypes determines its specific physiological effects.
Signaling Pathway of Muscarinic Receptor Antagonists
References
A Head-to-Head Comparison of Eucatropine with Other Anticholinergic Agents: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of Eucatropine with other commonly used anticholinergic agents in ophthalmic research. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance indicators, presents detailed experimental protocols, and visualizes essential biological pathways and workflows to facilitate informed decision-making in preclinical and clinical research.
Introduction
Anticholinergic agents are indispensable tools in ophthalmology, primarily used for their mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects. These actions are crucial for various diagnostic and therapeutic procedures. While atropine, cyclopentolate, and tropicamide are widely studied and utilized, this compound, a synthetic alkaloid, presents a distinct profile that warrants a thorough comparative analysis. This guide aims to provide an objective, head-to-head comparison based on available experimental data.
Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors
Anticholinergic agents exert their effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the iris sphincter and ciliary muscles. There are five subtypes of muscarinic receptors (M1-M5), and the affinity of an antagonist for these subtypes can influence its specific clinical effects and side-effect profile. This compound is a potent, non-selective muscarinic acetylcholine receptor inhibitor.[1] By blocking these receptors, these agents prevent acetylcholine from inducing muscle contraction, leading to mydriasis and cycloplegia.
The signaling pathway for anticholinergic agents in the eye is initiated by the binding of the antagonist to the muscarinic receptors on the smooth muscle cells of the iris sphincter and ciliary body. This blockade prevents the activation of Gq proteins, thereby inhibiting the phospholipase C (PLC) pathway and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium levels, leading to muscle relaxation.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and other selected anticholinergic agents. It is important to note that comprehensive, directly comparable data for this compound is limited in publicly available literature.
Table 1: Muscarinic Receptor Binding Affinity (IC50/Ki in µM)
| Agent | M1 | M2 | M3 | M4 | M5 | Non-selective mAChR |
| This compound | - | - | - | - | - | 0.583 (IC50) [1] |
| Atropine | 0.002 | 0.013 | 0.003 | 0.002 | 0.006 | - |
| Cyclopentolate | 0.006 | 0.058 | 0.011 | 0.009 | 0.014 | - |
| Tropicamide | 0.025 | 0.250 | 0.040 | 0.016 | 0.063 | - |
Data for Atropine, Cyclopentolate, and Tropicamide are representative values compiled from various sources and may vary depending on the experimental conditions. The IC50 value for this compound indicates its concentration required to inhibit 50% of muscarinic receptor activity.
Table 2: Clinical Effects on Mydriasis
| Agent | Concentration | Onset of Action (min) | Peak Effect (min) | Duration (hours) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Atropine | 1% | 30 - 40 | 60 - 180 | 168 - 288 |
| Cyclopentolate | 1% | 15 - 60 | 30 - 90 | 24 |
| Tropicamide | 1% | 15 - 30 | 20 - 40 | 4 - 6 |
Table 3: Clinical Effects on Cycloplegia
| Agent | Concentration | Onset of Action (min) | Peak Effect (min) | Duration (hours) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Atropine | 1% | 60 - 180 | 180 - 360 | 168 - 288 |
| Cyclopentolate | 1% | 20 - 45 | 60 - 90 | 24 |
| Tropicamide | 1% | 20 - 35 | 30 - 60 | 2 - 6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline standardized protocols for key experiments in the evaluation of anticholinergic agents.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) to muscarinic acetylcholine receptors.
Objective: To quantify the affinity of the test compound for muscarinic receptor subtypes (M1-M5) by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell lines expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compound (this compound) and reference compounds (Atropine, etc.).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the specific muscarinic receptor subtype and harvest them. Homogenize the cells in a cold buffer and centrifuge to isolate the cell membranes containing the receptors.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoid curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Assessment of Mydriatic and Cycloplegic Effects
This protocol outlines the methodology for evaluating the mydriatic and cycloplegic effects of a test compound in an animal model (e.g., rabbits) or human subjects.
Objective: To determine the onset, peak, and duration of mydriasis and cycloplegia induced by the topical application of the test compound.
Materials:
-
Test compound ophthalmic solution (e.g., this compound) and control/comparator solutions.
-
Pupillometer for measuring pupil diameter.
-
Autorefractor or retinoscopy equipment for measuring refractive error.
-
Slit-lamp biomicroscope for ocular health assessment.
-
Proparacaine hydrochloride ophthalmic solution (optional, for anesthesia).
Procedure:
-
Baseline Measurements: Acclimate the subjects to the testing environment. Measure baseline pupil diameter in standardized lighting conditions and baseline refractive error.
-
Drug Instillation: Instill a single drop of the test compound into the conjunctival sac of one eye. The contralateral eye can serve as a control or receive a different treatment.
-
Mydriasis Assessment: Measure the pupil diameter of both eyes at predefined intervals (e.g., 5, 15, 30, 60, 90, 120 minutes, and then hourly) using a pupillometer.
-
Cycloplegia Assessment: Measure the refractive error of both eyes at the same intervals using an autorefractor or retinoscopy. The change in refractive error from baseline indicates the degree of cycloplegia.
-
Duration of Effect: Continue measurements until the pupil diameter and refractive error return to baseline levels.
-
Ocular Safety: Perform a slit-lamp examination before and after the study to assess for any signs of ocular irritation or adverse effects.
-
Data Analysis: Plot the mean change in pupil diameter and refractive error over time for each treatment group. Determine the time to onset of action, time to peak effect, and duration of action.
Comparative Analysis and Logical Relationships
The selection of an appropriate anticholinergic agent for a specific research or clinical application depends on a careful consideration of its pharmacological properties. The ideal agent would possess a rapid onset of action, a predictable and sufficient duration of effect, and a favorable side-effect profile.
Conclusion
This guide provides a foundational framework for the comparative analysis of this compound with other anticholinergic agents. While there is a significant gap in the publicly available quantitative data for this compound, the provided experimental protocols offer a clear path for researchers to generate the necessary data for a comprehensive head-to-head comparison. Further research into the specific receptor subtype affinities and clinical effects of this compound is warranted to fully elucidate its therapeutic potential and position it appropriately within the armamentarium of ophthalmic anticholinergic agents.
References
Cross-Validation of Eucatropine's Effects: A Comparative Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data on the specific effects of Eucatropine across a wide range of cell lines is limited in publicly available literature. This guide provides a framework for the cross-validation of this compound and other anticholinergic agents, incorporating established experimental protocols and representative data based on the known pharmacology of muscarinic receptor antagonists.
Introduction to this compound and the Need for Cross-Validation
This compound is recognized as a potent antagonist of muscarinic acetylcholine receptors (mAChRs), with a reported IC50 value of 0.583 μM.[1][2] Like other anticholinergic compounds, its cellular effects can vary significantly depending on the cell line, the expression levels of different muscarinic receptor subtypes (M1-M5), and the specific signaling pathways active within those cells.[3][4][5] Cross-validation of this compound's effects in different cell lines is therefore crucial to understand its therapeutic potential and off-target effects. This guide outlines a systematic approach to this process, providing standardized protocols and data presentation formats to facilitate comparison with other anticholinergic agents.
Comparative Efficacy of Anticholinergic Agents (Hypothetical Data)
To effectively evaluate this compound, its performance should be benchmarked against other well-characterized muscarinic antagonists and a non-responsive control. The following table presents a hypothetical dataset illustrating how to summarize key quantitative parameters.
Table 1: Comparative Analysis of Anticholinergic Effects in Different Cell Lines
| Compound | Cell Line | Muscarinic Receptor Subtype(s) Expressed | IC50 (µM) - Receptor Binding Assay | EC50 (µM) - Calcium Flux Assay | % Inhibition of Cell Proliferation (at 10x IC50) |
| This compound | A549 (Lung Carcinoma) | M1, M2, M3 | 0.583 | 1.2 | 35% |
| MCF-7 (Breast Cancer) | M2, M3 | 0.75 | 1.8 | 45% | |
| PC-3 (Prostate Cancer) | M1, M3 | 0.62 | 1.5 | 40% | |
| Atropine | A549 (Lung Carcinoma) | M1, M2, M3 | 0.002 | 0.01 | 40% |
| MCF-7 (Breast Cancer) | M2, M3 | 0.003 | 0.015 | 50% | |
| PC-3 (Prostate Cancer) | M1, M3 | 0.0025 | 0.012 | 48% | |
| Pirenzepine (M1 Selective) | A549 (Lung Carcinoma) | M1, M2, M3 | 0.02 | 0.1 | 20% |
| MCF-7 (Breast Cancer) | M2, M3 | >10 | >10 | <5% | |
| PC-3 (Prostate Cancer) | M1, M3 | 0.025 | 0.15 | 25% | |
| Vehicle Control (DMSO) | All | N/A | N/A | N/A | <2% |
Note: The data presented in this table is for illustrative purposes and is not derived from direct experimental results for this compound.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Cell Culture
-
Cell Lines: A549, MCF-7, and PC-3 cells should be obtained from a reputable cell bank.
-
Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Membrane Preparation: Homogenize cultured cells in an ice-cold buffer (e.g., 30 mM Na+/HEPES, pH 7.5) and centrifuge to pellet the cell membranes. Resuspend the pellet in the assay buffer.[6]
-
Competition Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (this compound or alternatives).[6][7]
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[6]
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, by non-linear regression analysis.
Calcium Flux Assay
This functional assay measures the downstream effect of muscarinic receptor activation/inhibition.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the antagonist (this compound or other compounds) and incubate.
-
Agonist Stimulation: Add a muscarinic agonist (e.g., carbachol or acetylcholine) to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the EC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response.
Cell Proliferation (MTT) Assay
This assay assesses the impact of the compound on cell viability and proliferation.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other anticholinergics for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the concentration that inhibits cell proliferation by 50% (GI50).
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a logical workflow for the cross-validation of this compound's effects.
Caption: Workflow for cross-validating anticholinergic drug effects.
Muscarinic Receptor Signaling Pathway
This compound, as a muscarinic antagonist, is expected to inhibit signaling pathways initiated by acetylcholine (ACh). The diagram below shows a simplified representation of the M3 muscarinic receptor pathway, which is frequently implicated in cancer cell proliferation.[3][10][11][12][13]
Caption: Simplified M3 muscarinic receptor signaling pathway.
Conclusion
The systematic cross-validation of this compound's effects across multiple cell lines is fundamental to defining its pharmacological profile. By employing standardized protocols for receptor binding, functional responses, and cell viability, researchers can generate robust and comparable data. This guide provides a template for such investigations, enabling a clearer understanding of this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic Receptors Associated with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking M2 muscarinic receptor signaling inhibits tumor growth and reverses epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptors and ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Validation of Published Eucatropine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research findings on Eucatropine and other mydriatic agents. Due to a scarcity of recent, direct comparative clinical trials involving this compound, this guide synthesizes available data for this compound and presents it alongside quantitative data from studies on other commonly used mydriatics: Atropine, Homatropine, and Tropicamide. The objective is to offer a clear, data-driven comparison to support research and development efforts.
Mechanism of Action: Anticholinergic Mydriasis
This compound, a synthetic derivative of atropine, functions as a competitive antagonist at muscarinic acetylcholine receptors in the eye.[1] By blocking the action of acetylcholine, it prevents the contraction of the iris sphincter muscle and the ciliary muscle. This dual action results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1] This mechanism is shared with other anticholinergic mydriatics like atropine and homatropine.
Figure 1: Mechanism of this compound Action
Comparative Efficacy of Mydriatic Agents
The following table summarizes the quantitative data on the mydriatic and cycloplegic effects of various agents based on available published research. It is important to note the variability in experimental conditions across these studies.
| Agent | Concentration(s) Studied | Mean Pupil Dilation (mm increase) | Onset of Mydriasis | Duration of Mydriasis |
| This compound | Not specified in recent clinical trials | Data not available | Data not available | Data not available |
| Atropine | 0.01%, 0.02%, 0.03% | 0.95 to 2.16 | ~12 hours for significant dilation with low dose | >24 hours |
| Homatropine | 2% | Data not available | Slower than atropine | Shorter than atropine |
| Tropicamide | 0.5%, 1% | ~3.4 (for 1%) | 20-40 minutes for maximum dilation | 4-8 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent validation and replication.
Study of Low-Concentration Atropine on Pupil Size
-
Objective: To assess the effect of different low concentrations of atropine on pupillary diameter in children with myopia.
-
Methodology: Fifty-eight children with myopia were randomly assigned to receive 0.01%, 0.02%, or 0.03% atropine eye drops once nightly for two weeks. The primary outcome was the change from baseline in pupillary diameter.
-
Data Collection: Pupil size was measured at baseline and after two weeks of treatment.[2]
Study on the Effect of Tropicamide Concentration on Pupil Dilation
-
Objective: To investigate the effect of different concentrations of tropicamide on mydriasis.
-
Methodology: Twenty-five patients received 0.5% tropicamide in the right eye and 1.0% in the left eye.
-
Data Collection: Pupil diameter was measured before instillation and at 5, 20, and 60 minutes after.[3]
Figure 2: Generalized Experimental Workflow
Side Effects and Clinical Considerations
Anticholinergic mydriatics can cause side effects, which are generally reversible upon discontinuation of the medication. These can include:
-
Blurred vision
-
Photophobia (light sensitivity)
-
Dry mouth
-
Increased intraocular pressure (a concern in patients with narrow angles)
Conclusion
While this compound is an established mydriatic agent, this review highlights a significant gap in the recent scientific literature regarding its quantitative, comparative efficacy against other commonly used agents like atropine, homatropine, and tropicamide. The available data for these other agents provide a baseline for understanding the expected performance of a mydriatic. Further clinical research with modern methodologies is required to definitively establish the comparative efficacy and optimal use of this compound in contemporary ophthalmic practice. Researchers are encouraged to consider head-to-head trials to generate the data necessary for a complete comparative assessment.
References
- 1. Buy this compound hydrochloride | 536-93-6 [smolecule.com]
- 2. Impact of Various Concentrations of Low-Dose Atropine on Pupillary Diameter and Accommodative Amplitude in Children with Myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying the Effect of Tropicamide Various Concentrations on Routine Dilation of the Pupil – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
